Product packaging for Methyl 2-methylquinoline-6-carboxylate(Cat. No.:CAS No. 108166-01-4)

Methyl 2-methylquinoline-6-carboxylate

Cat. No.: B180422
CAS No.: 108166-01-4
M. Wt: 201.22 g/mol
InChI Key: KGSIXOOGGCSYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-methylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B180422 Methyl 2-methylquinoline-6-carboxylate CAS No. 108166-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSIXOOGGCSYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368012
Record name methyl 2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108166-01-4
Record name methyl 2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Methyl 2-methylquinoline-6-carboxylate, a key intermediate in pharmaceutical research and development. This document outlines the core chemical reactions, experimental protocols, and quantitative data to support the laboratory synthesis of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoline core is a common scaffold in a variety of biologically active molecules. The presence of the methyl group at the 2-position and the carboxylate at the 6-position provides opportunities for further chemical modifications, making it a versatile building block for the synthesis of more complex drug candidates. This guide focuses on a reliable and well-established multi-step synthesis route.

Core Synthesis Pathway

A prevalent and effective method for the synthesis of this compound involves a two-step process:

  • Doebner-von Miller Reaction: Synthesis of the quinoline core to produce 2-methylquinoline-6-carboxylic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This pathway is advantageous due to the availability of starting materials and the robustness of the reactions involved.

Synthesis_Pathway 4-Aminobenzoic_acid 4-Aminobenzoic acid Reaction_1 Doebner-von Miller Reaction 4-Aminobenzoic_acid->Reaction_1 Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_1 Carboxylic_Acid 2-Methylquinoline-6-carboxylic acid Reaction_1->Carboxylic_Acid Reaction_2 Fischer Esterification Carboxylic_Acid->Reaction_2 Methanol Methanol Methanol->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Step 1: Doebner-von Miller Synthesis of 2-Methylquinoline-6-carboxylic acid

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] In this specific application, 4-aminobenzoic acid reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 2-methylquinoline-6-carboxylic acid.

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminobenzoic_acid 4-Aminobenzoic acid Product 2-Methylquinoline-6-carboxylic acid 4-Aminobenzoic_acid->Product Crotonaldehyde Crotonaldehyde Crotonaldehyde->Product Catalyst Hydrochloric Acid (HCl) Oxidant Arsenic Pentoxide (As2O5) or Nitrobenzene Solvent Water Temperature Reflux

Figure 2: Key components of the Doebner-von Miller reaction for 2-methylquinoline-6-carboxylic acid.
Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminobenzoic acid (1 equivalent) and a 6 M solution of hydrochloric acid.

  • Reagent Addition: While stirring vigorously, slowly add crotonaldehyde (1.2 equivalents).

  • Oxidant Addition: Carefully add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (0.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Purification: The precipitated product, 2-methylquinoline-6-carboxylic acid, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:
ParameterValueReference
Molecular FormulaC₁₁H₉NO₂[2]
Molecular Weight187.19 g/mol [2]
Typical Yield60-75%General literature values for similar reactions.
Melting Point235-238 °C

Step 2: Fischer Esterification of 2-Methylquinoline-6-carboxylic acid

The carboxylic acid functional group of 2-methylquinoline-6-carboxylic acid is converted to a methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding process.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid 2-Methylquinoline-6-carboxylic acid Product This compound Carboxylic_Acid->Product Methanol Methanol (excess) Methanol->Product Catalyst Sulfuric Acid (H2SO4) Temperature Reflux

Figure 3: Key components of the Fischer Esterification.
Experimental Protocol:

  • Reaction Setup: Suspend 2-methylquinoline-6-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Quantitative Data:
ParameterValueReference
Molecular FormulaC₁₂H₁₁NO₂[3]
Molecular Weight201.22 g/mol [3]
Typical Yield>90%General literature values for Fischer esterification.
Melting Point98-101 °C

Alternative Synthesis Pathways

While the Doebner-von Miller reaction followed by esterification is a robust method, other classical quinoline syntheses can be adapted for the preparation of the 2-methylquinoline-6-carboxylic acid core. These include:

  • Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4] While effective for many quinolines, the reaction can be vigorous.

  • Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions.[5][6]

  • Pfitzinger Reaction: This synthesis utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[7]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8]

The choice of a particular pathway will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Conclusion

The synthesis of this compound is readily achievable through a well-defined, two-step process commencing with the Doebner-von Miller reaction to construct the quinoline nucleus, followed by a high-yielding Fischer esterification. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this valuable chemical intermediate. The alternative pathways mentioned also provide flexibility in synthetic design.

References

Physical and chemical properties of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 2-methylquinoline-6-carboxylate. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental protocols.

Chemical Identity and Physical Properties

This compound, with the CAS Number 108166-01-4, is a heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for the development of therapeutic agents.[1]

Structure and Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 108166-01-4[2]
Molecular Formula C₁₂H₁₁NO₂[2]
Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC[2]
InChI Key KGSIXOOGGCSYTB-UHFFFAOYSA-N[2]
Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 201.22 g/mol PubChem[2]
Physical Form SolidChemScene
Melting Point 103-105 °CChemScene
Boiling Point (Predicted) 320.3 ± 22.0 °C at 760 mmHgChemScene
Flash Point (Predicted) 147.5 ± 22.3 °CChemScene
XLogP3 (Predicted) 2.4PubChem[2]

Synthesis and Characterization

The synthesis of this compound can be approached as a two-step process: the formation of the quinoline core followed by esterification.

Synthesis of 2-methylquinoline-6-carboxylic acid (Precursor)

The precursor, 2-methylquinoline-6-carboxylic acid, can be synthesized via the Doebner-von Miller reaction. This classic method involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound.[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) with concentrated hydrochloric acid.

  • Addition of Aldehyde: To this acidic mixture, slowly add crotonaldehyde (1.2 equivalents). The reaction is typically exothermic.[6]

  • Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and neutralize it with a concentrated base solution (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 2-methylquinoline-6-carboxylic acid can be purified by recrystallization from an appropriate solvent system.

G Doebner-von Miller Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Aminobenzoic Acid Step1 Combine and Reflux Reactant1->Step1 Reactant2 Crotonaldehyde Reactant2->Step1 Reactant3 Conc. HCl (Catalyst) Reactant3->Step1 Step2 Neutralization Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Product 2-Methylquinoline-6-carboxylic Acid Step3->Product

Caption: Workflow for the synthesis of the precursor acid.

Esterification to this compound

The final product is obtained through the Fischer esterification of the carboxylic acid precursor with methanol, catalyzed by a strong acid.

  • Reaction Setup: Suspend 2-methylquinoline-6-carboxylic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[7]

  • Heating: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.

G Fischer Esterification Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Methylquinoline-6-carboxylic Acid Step1 Reflux Reactant1->Step1 Reactant2 Methanol (Excess) Reactant2->Step1 Reactant3 H₂SO₄ (Catalyst) Reactant3->Step1 Step2 Solvent Removal & Neutralization Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Product This compound Step3->Product

Caption: Workflow for the final esterification step.

Spectral Characterization
  • ¹H NMR: The spectrum is expected to show signals for the methyl group on the quinoline ring (a singlet around 2.5-2.7 ppm), the methyl group of the ester (a singlet around 3.9-4.1 ppm), and a series of signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring system.

  • ¹³C NMR: The spectrum would display characteristic peaks for the two methyl carbons, the ester carbonyl carbon (around 165-170 ppm), and the aromatic carbons of the quinoline core.

  • IR Spectroscopy: Key absorption bands would be expected for C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching, and C=C and C=N stretching vibrations from the aromatic quinoline ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 201.22.

Biological Activity and Potential Applications

The quinoline scaffold is a cornerstone in the development of drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Derivatives of quinoline are known to be bioactive and are used in the synthesis of various dyes and pharmaceuticals.[8]

While specific studies on the biological activity of this compound are limited, research on closely related 2,6-disubstituted quinoline derivatives has shown potential. For instance, a series of 2-substituted quinoline-6-carboxamides were synthesized and evaluated as potential antagonists for the metabotropic glutamate receptor 1 (mGluR1), which is a target for treating neuropathic pain.

The precursor, 2-methylquinoline-6-carboxylic acid, is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of fluorescent dyes and corrosion inhibitors.

Future Research Directions

The structural features of this compound make it an interesting candidate for further investigation in several areas:

  • Antimicrobial Screening: Given the known antimicrobial properties of many quinoline derivatives, this compound could be screened against a panel of bacterial and fungal strains.

  • Anticancer and Cytotoxicity Assays: Evaluation of its effect on various cancer cell lines could reveal potential as an anticancer agent.

  • Enzyme Inhibition Studies: Its potential to inhibit key enzymes involved in disease pathways could be explored through targeted assays.

The logical progression for investigating the therapeutic potential of this compound is outlined below.

G Drug Discovery & Development Pathway Start This compound Screening Biological Screening (Antimicrobial, Anticancer, etc.) Start->Screening Hit Hit Identification Screening->Hit Hit->Screening Negative Result LeadGen Lead Generation (SAR Studies) Hit->LeadGen Positive Result LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A potential pathway for drug discovery research.

Safety and Handling

Based on data for related quinoline compounds, this compound should be handled with care. Quinolines can be harmful if swallowed and may cause skin and eye irritation.[9] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be stored in a cool, dry, and well-ventilated area.

References

Unlocking a Key Intermediate: A Technical Guide to Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-methylquinoline-6-carboxylate (CAS Number: 108166-01-4) is a heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its crucial role as a key intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical and Structural Data

This compound presents as a light grey to brown solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 108166-01-4[1][2][3][4]
Molecular Formula C₁₂H₁₁NO₂[1][5]
Molecular Weight 201.22 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 2-Methylquinoline-6-carboxylic acid methyl ester, 6-Quinolinecarboxylic acid, 2-methyl-, methyl ester[1]
Melting Point 103-105 °C[1]
Boiling Point (Predicted) 320.3 ± 22.0 °C[1]
Density (Predicted) 1.177 ± 0.06 g/cm³[1]
Form Solid[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of 2-methyl-6-quinolinecarboxylic acid. The following protocol is based on established laboratory procedures.[1]

Experimental Procedure: Esterification of 2-Methyl-6-quinolinecarboxylic Acid
  • Reaction Setup: Dissolve 2-methyl-6-quinolinecarboxylic acid (1 equivalent) in methanol at 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the solution.

  • Reaction Conditions: Warm the reaction mixture to 65°C and stir for 12 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Extract the residue with dichloromethane and an aqueous sodium carbonate solution.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Methyl-6-quinolinecarboxylic_Acid 2-Methyl-6-quinolinecarboxylic Acid Esterification Esterification @ 65°C, 12h 2-Methyl-6-quinolinecarboxylic_Acid->Esterification Methanol Methanol Methanol->Esterification Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Esterification Concentration1 Concentration Esterification->Concentration1 Extraction Extraction (Dichloromethane/aq. Na₂CO₃) Concentration1->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Final_Product This compound Concentration2->Final_Product

Synthesis Workflow for this compound.

Application in Drug Discovery: An Intermediate for HSF1 Pathway Inhibitors

This compound serves as a crucial intermediate in the synthesis of potent inhibitors of the Heat Shock Factor 1 (HSF1) pathway.[6][7] The HSF1 pathway is a critical cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and resistance to therapy.[4] Inhibition of this pathway represents a promising therapeutic strategy for various malignancies, including refractory ovarian cancer.[6][7]

Role in the Synthesis of HSF1 Inhibitors

In the development of HSF1 inhibitors, this compound undergoes further chemical modifications to produce the final active pharmaceutical ingredients. One key transformation is the oxidation of the 2-methyl group, often facilitated by reagents like selenium dioxide, to introduce a handle for further derivatization.[6][7]

Biological Activity of Downstream Compounds

While this compound itself is not the active therapeutic, the compounds synthesized from it have demonstrated significant biological activity. The table below summarizes the in vitro antiproliferative activity of a representative HSF1 inhibitor derived from this intermediate.

Cell LineCancer TypepGI₅₀Reference
OVCAR-3Ovarian Adenocarcinoma> 8.0[7]
IGROV-1Ovarian Adenocarcinoma7.8[7]
A2780Ovarian Carcinoma7.7[7]
SK-OV-3Ovarian Adenocarcinoma7.6[7]

pGI₅₀ is the negative logarithm of the concentration causing 50% growth inhibition.

G cluster_pathway HSF1 Signaling Pathway Stress Cellular Stress (e.g., Heat Shock, Proteotoxicity) HSF1_inactive Inactive HSF1 Monomer Stress->HSF1_inactive HSF1_active Active HSF1 Trimer HSF1_inactive->HSF1_active Trimerization & Phosphorylation HSE Heat Shock Element (DNA) HSF1_active->HSE Nuclear Translocation & DNA Binding HSP_genes Heat Shock Protein Genes (e.g., HSP70, HSP90) HSE->HSP_genes Transcriptional Activation HSPs Heat Shock Proteins HSP_genes->HSPs Translation Cancer_Survival Cancer Cell Survival, Proliferation, Drug Resistance HSPs->Cancer_Survival Inhibitor HSF1 Inhibitor (Derived from this compound) Inhibitor->HSF1_active Inhibition

The HSF1 Signaling Pathway and the Point of Intervention.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the domain of drug discovery and development. Its utility in the construction of potent HSF1 pathway inhibitors underscores its importance for researchers and scientists working on novel cancer therapeutics. The synthetic accessibility and the established role of its derivatives in targeting a key cancer-related pathway make it a compound of significant interest for further exploration and application in medicinal chemistry. As research into novel cancer therapies continues, the demand for such well-characterized and strategically important building blocks is likely to grow.

References

Molecular structure of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-methylquinoline-6-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular structure, physicochemical properties, proposed synthetic pathways, and analytical characterization methods. Furthermore, it explores the compound's significance as a key intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery for neurological disorders. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activity. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes. This compound (CAS No: 108166-01-4) is a specific derivative that serves as a valuable building block in organic synthesis.[1] Its structure, combining the quinoline ring with a reactive methyl ester group, makes it an ideal precursor for creating more complex molecules. Research into related compounds, such as 2-substituted quinoline-6-carboxamides, has highlighted their potential as metabotropic glutamate receptor 1 (mGluR1) antagonists, suggesting a promising avenue for the treatment of neuropathic pain.[2] This guide consolidates the available technical information on this compound to support its application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique molecular structure and resulting chemical properties. The IUPAC name for this compound is this compound.[3][4]

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties derived from computational models are summarized below.

PropertyValueSource
Molecular Formula C12H11NO2PubChem[3]
Molecular Weight 201.22 g/mol PubChem[3]
Exact Mass 201.078978594 DaPubChem[3]
CAS Number 108166-01-4PubChem[3]
SMILES CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OCPubChem[3]
InChIKey KGSIXOOGGCSYTB-UHFFFAOYSA-NPubChem[3]
XLogP3 2.4PubChem[3]
Topological Polar Surface Area 39.2 ŲPubChem[3]

Synthesis and Purification

G start p-Aminobenzoic Acid + Acetaldehyde step1 Doebner-von Miller Reaction start->step1 intermediate 2-Methylquinoline-6-carboxylic Acid (CAS: 635-80-3) step1->intermediate step2 Fischer Esterification (Methanol, H2SO4 cat.) intermediate->step2 product This compound (Final Product) step2->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis (Proposed Esterification)

This protocol describes the final esterification step, starting from the commercially available 2-methylquinoline-6-carboxylic acid.

  • Reaction Setup: To a solution of 2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ester.

Experimental Protocol: Purification

Purification is critical to ensure the compound is suitable for subsequent applications.

  • Column Chromatography: A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is typically effective for eluting the product from a silica gel column. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Recrystallization: If the crude product is a solid, dissolving it in a minimum amount of a hot solvent and allowing it to cool slowly can yield high-purity crystals.

Spectroscopic and Analytical Data

Structural verification and purity assessment are essential. Analytical characterization of quinoline carboxylates typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] While a published spectrum for this specific molecule is not available, the expected data can be predicted based on its structure and data from similar compounds.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (5H): Multiple signals (doublets, triplets, singlets) in the δ 7.5-8.5 ppm range, characteristic of the substituted quinoline ring system. - Ester Methyl Protons (3H): A sharp singlet around δ 3.9-4.1 ppm. - Quinoline Methyl Protons (3H): A sharp singlet around δ 2.6-2.8 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region. - Aromatic Carbons (9C): Multiple signals between δ 120-150 ppm. - Ester Methyl Carbon (OCH3): A signal around δ 52-55 ppm. - Quinoline Methyl Carbon (CH3): A signal around δ 24-26 ppm.
Mass Spec. (ESI+) - [M+H]⁺: Expected peak at m/z ≈ 202.08, corresponding to the protonated molecular ion.
Experimental Protocol: Analytical Characterization
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight.

  • Purity Analysis (HPLC): Assess purity using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector, using a mobile phase such as a gradient of acetonitrile in water.

Applications in Research and Drug Development

This compound is primarily valued as a chemical intermediate for constructing more complex molecules.[1] Its utility is particularly evident in the synthesis of libraries of compounds for screening in drug discovery programs. The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, providing a versatile handle for molecular elaboration.

The most significant application stems from research on related quinoline-6-carboxamides, which have been identified as potential antagonists of the mGluR1 receptor.[2] This receptor is implicated in various neurological processes, and its modulation is a key strategy in the development of treatments for conditions like chronic neuropathic pain.

G core This compound (Core Scaffold) derivatization Chemical Derivatization (e.g., Amidation) core->derivatization Synthesis amides 2-Methylquinoline-6-carboxamides (Bioactive Derivatives) derivatization->amides target mGluR1 Receptor (Biological Target) amides->target Antagonistic Activity application Neuropathic Pain (Therapeutic Area) target->application Implicated In

Caption: Logical relationship of the core compound to drug discovery applications.

This connection makes this compound a molecule of high interest for medicinal chemists aiming to design and synthesize novel central nervous system (CNS) drug candidates.

References

An In-depth Technical Guide to Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylquinoline-6-carboxylate, with the confirmed IUPAC name This compound , is a heterocyclic aromatic compound belonging to the quinoline family.[1] Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on data from structurally related compounds.

Chemical Properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
CAS Number 108166-01-4[1]
Synonyms METHYL 2-METHYL-6-QUINOLINECARBOXYLATE, 6-carbomethoxy-2-methyl quinoline

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound. The first step involves the synthesis of the precursor, 2-methylquinoline-6-carboxylic acid, via a Doebner-von Miller reaction. The second step is the esterification of the carboxylic acid to yield the final product.

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Esterification Reactants1 4-aminobenzoic acid + α,β-unsaturated carbonyl Reaction1 Acid-catalyzed condensation and cyclization Reactants1->Reaction1 Product1 2-methylquinoline-6-carboxylic acid Reaction1->Product1 Reactant2 2-methylquinoline-6-carboxylic acid Reaction2 Methanol (CH3OH) + Acid catalyst (e.g., H2SO4) Reactant2->Reaction2 Product2 This compound Reaction2->Product2

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanisms

Direct experimental data on the biological activity of this compound is limited. However, based on the activities of structurally similar quinoline-6-carboxylate derivatives and other quinoline compounds, we can infer its potential in several therapeutic areas.

Potential Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents.[2][3] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3]

Quantitative Data for Related Quinoline Derivatives (Anticancer Activity):

The following table summarizes the in vitro anticancer activity of several 2-substituted quinoline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundR GroupCell LineIC₅₀ (µM)Reference
Analogue 1 2-phenylHeLa>50[4]
Analogue 2 2-phenylPC3>50[4]
Analogue 3 2-(3,4-methylenedioxyphenyl)HeLa31.37[4]
Analogue 4 2-(3,4-methylenedioxyphenyl)PC334.34[4]
Analogue 5 2-(p-tolyl)MCF-78.3[4]

Potential Signaling Pathway: EGFR Inhibition

Many quinoline-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation, survival, and metastasis.[5][6][7]

EGFR_Pathway EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline Quinoline Derivative (e.g., this compound) Quinoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by quinoline derivatives.

Potential Neurological Activity

Derivatives of quinoline-6-carboxamide have been investigated as antagonists of the metabotropic glutamate receptor 1 (mGluR1).[8] mGluR1 is implicated in various neurological and psychiatric disorders, making it an attractive drug target.

Quantitative Data for Related Quinoline-6-Carboxamides (mGluR1 Antagonism):

The table below presents the mGluR1 antagonistic activity of a series of 2-substituted quinoline-6-carboxamide derivatives.

CompoundR¹ GroupR² Group% Inhibition @ 10 µMIC₅₀ (µM)Reference
13a Piperidinyl-NHCH₃682.16[8]
13b Piperidinyl-NHC₂H₅623.54[8]
12a Pyrrolidinyl-NHCH₃555.23[8]
12b Pyrrolidinyl-NHC₂H₅488.91[8]

Signaling Pathway: mGluR1

Group I mGluRs, including mGluR1, are coupled to Gq proteins and activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[9][10] This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).

mGluR1_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq protein mGluR1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Quinoline Quinoline-6-carboxylate Derivative (Antagonist) Quinoline->mGluR1 Blocks

Caption: The mGluR1 signaling pathway and its potential antagonism by quinoline derivatives.

Potential Antimicrobial Activity

Quinolone antibiotics, a class of compounds structurally related to quinolines, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][11] This makes the quinoline scaffold a promising starting point for the development of new antibacterial agents.

Quantitative Data for Related Quinoline Derivatives (Antimicrobial Activity):

The following table shows the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Analogue A S. aureus3.125[12]
Analogue B E. coli100[12]
Analogue C P. aeruginosa100[12]
Analogue D MRSA0.75[13]
Analogue E VRE0.75[13]

Mechanism of Action: DNA Gyrase Inhibition

Quinolone and quinoline-based antibacterial agents function by stabilizing the complex between DNA gyrase and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death.[8][11]

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Binds to Cleavage_Complex Gyrase-DNA Cleavage Complex DNA->Cleavage_Complex Forms Replication_Block DNA Replication Blocked Cleavage_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Quinoline Quinoline Derivative Quinoline->Cleavage_Complex Stabilizes

Caption: Mechanism of bacterial DNA gyrase inhibition by quinoline derivatives.

Experimental Protocols

The following are representative protocols for evaluating the potential biological activities of this compound, based on standard methodologies for similar compounds.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[14]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol for In Vitro Antimicrobial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not extensively available, the known activities of structurally related quinoline derivatives suggest significant potential in the fields of oncology, neurology, and infectious diseases. Further investigation, including the synthesis and comprehensive biological evaluation of this compound and its analogues, is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future research endeavors.

References

A Comprehensive Technical Guide to the Spectral Data of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectral data for Methyl 2-methylquinoline-6-carboxylate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The information is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of related compounds, including 2-methylquinoline, quinoline-6-carboxylic acid derivatives, and other substituted quinolines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5 - 8.7s1HH5
~8.1 - 8.3d1HH8
~8.0 - 8.2d1HH4
~7.8 - 8.0dd1HH7
~7.4 - 7.6d1HH3
~3.9 - 4.1s3H-OCH₃
~2.7 - 2.9s3H-CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~166 - 168C=O (ester)
~158 - 160C2
~147 - 149C8a
~136 - 138C4
~130 - 132C8
~129 - 131C6
~128 - 130C5
~127 - 129C7
~125 - 127C4a
~122 - 124C3
~52 - 54-OCH₃
~24 - 26-CH₃

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumC-H stretch (aromatic)
~2950 - 3000MediumC-H stretch (methyl)
~1720 - 1740StrongC=O stretch (ester)
~1600 - 1620MediumC=N stretch (quinoline)
~1450 - 1580Medium-StrongC=C stretch (aromatic)
~1250 - 1300StrongC-O stretch (ester)
~1100 - 1200MediumC-O stretch (ester)
~750 - 900StrongC-H bend (out-of-plane, aromatic)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
201[M]⁺ (Molecular Ion)
186[M - CH₃]⁺
170[M - OCH₃]⁺
142[M - COOCH₃]⁺
115[C₉H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[1]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[1]

  • ¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

Infrared (IR) Spectroscopy

For solid samples, the thin solid film or KBr pellet methods are common.[2][3][4]

  • Thin Solid Film Method: The solid sample is dissolved in a volatile solvent. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[2]

  • Potassium Bromide (KBr) Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a thin, transparent pellet, which is placed in the spectrometer for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds.[5][6][7][8][9]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum.[7]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification Sample Sample Preparation for Analysis Synthesis->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure Report Final Report / Publication Structure->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Solubility Profile of Methyl 2-methylquinoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-methylquinoline-6-carboxylate. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility based on the general properties of quinoline derivatives and furnishes detailed experimental protocols for its determination. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₁₂H₁₁NO₂.[1][2] As a derivative of quinoline, it is a molecule of interest in medicinal chemistry and drug discovery. Quinolines are known scaffolds for the development of various therapeutic agents.[3][4] Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, as solubility significantly impacts bioavailability and efficacy.[5]

Expected Solubility Profile

Generally, quinoline and its derivatives are characterized by their aromatic and heterocyclic nature, which leads to good solubility in many organic solvents.[6] Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[7] The low aqueous solubility of many substituted quinoline derivatives can be attributed to their predominantly hydrophobic bicyclic aromatic structure.[8]

For this compound, the presence of the methyl and methyl carboxylate groups will influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility in different solvents. It is anticipated to have limited solubility in aqueous solutions and higher solubility in organic solvents. A safety data sheet for the compound indicates its water solubility as "N/A", suggesting it is not readily soluble in water.[9]

Table 1: Anticipated Qualitative Solubility of this compound in Various Solvents

Solvent ClassSpecific Solvent ExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe quinoline core is hydrophobic, but the ester group may allow for some interaction with protic solvents. Solubility is expected to be limited in water but may increase in alcohols.[7][8]
Polar Aprotic DMSO, DMF, AcetonitrileGoodThese solvents are effective at solvating polar and nonpolar compounds. Quinolines generally show good solubility in these types of solvents.[6]
Nonpolar Aprotic Dichloromethane, Chloroform, 1,4-DioxaneGoodThe aromatic quinoline ring is expected to interact favorably with nonpolar solvents. The compound has been used in reactions with 1,4-dioxane as a solvent.[10][11][12]
Nonpolar Hexane, TolueneLow to ModerateWhile the aromatic ring has nonpolar character, the presence of the nitrogen and ester group may limit solubility in highly nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[6][13]

3.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, dichloromethane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

3.2. Procedure

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution.

    • Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to construct a calibration curve of response versus concentration.[5]

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.[6]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6][14]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the time should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[13]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.[5][13] It is important to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same analytical method as for the calibration standards (e.g., HPLC-UV).[5][13]

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution & Calibration Standards F Analyze via HPLC/UV-Vis A->F Generate Calibration Curve B Add Excess Compound to Solvent C Equilibrate at Constant Temperature B->C D Separate Solid and Liquid Phases (Centrifuge/Filter) C->D E Dilute Saturated Solution D->E E->F G Calculate Solubility from Calibration Curve F->G

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, its chemical structure suggests a solubility profile common to many quinoline derivatives: poor aqueous solubility and good solubility in various organic solvents. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for accurately determining the solubility of this compound in relevant solvent systems, which is a critical step for advancing its potential therapeutic applications.

References

Potential Biological Activities of Methyl 2-methylquinoline-6-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Methyl 2-methylquinoline-6-carboxylate is a heterocyclic organic compound belonging to the quinoline family. While specific biological data for this particular molecule is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. This technical guide consolidates information on the known biological activities of structurally related quinoline derivatives to infer the potential therapeutic applications of this compound. This document provides a comprehensive overview of potential anticancer, antimalarial, and receptor antagonist activities, complete with detailed experimental protocols and visual representations of relevant signaling pathways to guide future research and drug discovery efforts.

Introduction

The quinoline ring system is a prominent structural motif in numerous natural products and synthetic compounds with significant therapeutic value.[1] From the historical antimalarial quinine to modern anticancer agents and receptor modulators, the versatility of the quinoline scaffold continues to be a focal point in medicinal chemistry.[1][2] this compound, with its characteristic 2-methyl and 6-carboxylate substitutions, presents an intriguing candidate for biological investigation. This guide explores the potential biological activities of this compound by examining the established activities of its structural analogs. The potential activities discussed herein include:

  • Anticancer Activity

  • Antimalarial Activity

  • Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism

  • P2X7 Receptor (P2X7R) Antagonism

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3][4] The cytotoxic effects of numerous quinoline analogs have been evaluated against a range of cancer cell lines.[1][3]

Quantitative Data on Related Compounds

The following table summarizes the anticancer activity of various quinoline derivatives against different cancer cell lines, providing a reference for the potential potency of new analogs like this compound.

Compound Cancer Cell Line Activity (IC50/GI50) Reference
4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-(4H)-yl)benzenesulfonamideMCF-7 (Breast)Comparable to Doxorubicin[1]
10-nitro-6-phenyl-6H-chromene[4,3-b]quinolineA549 (Lung), MCF-7 (Breast), B16F10 (Melanoma)Good Activity[1]
6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamideMCF-7 (Breast)5.069 µM[5]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01–77.67% inhibition[3]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314–4.65 µg/cm³[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction

Many quinoline-based anticancer agents exert their effect by inducing apoptosis (programmed cell death). A simplified diagram of a common apoptotic pathway is presented below.

apoptosis_pathway Quinoline Derivative Quinoline Derivative Mitochondrial Stress Mitochondrial Stress Quinoline Derivative->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Potential Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and mefloquine.[7] These compounds are thought to interfere with heme detoxification in the parasite's food vacuole.

Quantitative Data on Related Compounds

The following table presents the in vitro antimalarial activity of several quinoline derivatives against Plasmodium falciparum.

Compound P. falciparum Strain Activity (IC50) Reference
ChloroquineW2 (CQR)0.23 ± 0.07 µM[7]
Quinoline-pyrazole hybrid-0.036 µg/mL[7]
2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} quinoline3D7 (CQS) & W2 (CQR)0.032 - 0.34 µM[7]
Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-0.014 - 5.87 µg/mL[5]
2,8-bis-(trifluoromethyl)quinoline derivative-0.083 µM[8]
Experimental Protocol: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[7]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • This compound

  • SYBR Green I dye

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • 96-well microplate (black)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the culture medium.

  • Assay Setup: Add 50 µL of the compound dilutions to the wells of a 96-well plate. Add 50 µL of the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well. Include parasite-free red blood cells as a background control and infected red blood cells without the drug as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition for each drug concentration compared to the positive control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening compounds for antimalarial activity.

antimalarial_workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening SYBR Green Assay Cytotoxicity Assay Cytotoxicity Assay In vitro Screening->Cytotoxicity Assay Selectivity Index In vivo Efficacy In vivo Efficacy Cytotoxicity Assay->In vivo Efficacy Mouse Model Lead Optimization Lead Optimization In vivo Efficacy->Lead Optimization

Caption: Antimalarial drug discovery workflow.

Potential mGluR1 Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor involved in modulating excitatory synaptic transmission.[9] Antagonists of mGluR1 are being investigated for the treatment of various neurological and psychiatric disorders.[10]

Quantitative Data on a Related Antagonist
Compound Assay Type Species Potency (IC50/Ki) Reference
A-841720Calcium MobilizationHumanIC50 = 11 nM[9]
A-841720Radioligand BindingHumanKi = 4.4 nM[9]
Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.

Materials:

  • HEK293 cells stably expressing human mGluR1

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • mGluR1 agonist (e.g., Glutamate or DHPG)

  • This compound

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Cell Plating: Plate the mGluR1-expressing cells in a 384-well black-walled microplate and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 2.5 minutes).

  • Agonist Addition and Measurement: Add a submaximal concentration (EC80) of the mGluR1 agonist to the wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of the compound on the agonist-induced calcium mobilization and calculate the IC50 value.

Signaling Pathway: mGluR1 Signaling

The diagram below illustrates the canonical signaling pathway of mGluR1 and the point of inhibition by an antagonist.

mGluR1_pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq/11 Gq/11 mGluR1->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Antagonist Antagonist Antagonist->mGluR1

Caption: mGluR1 signaling pathway and antagonist inhibition.

Potential P2X7R Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is involved in inflammatory responses.[11] Antagonists of P2X7R are being explored for the treatment of inflammatory diseases.

Quantitative Data on Related Antagonists

The following table shows the potency of some known P2X7R antagonists.

Compound Assay Type Cell Line Species Agonist IC50 (nM) Reference
A-740003Calcium Influx1321N1 AstrocytomaHumanBzATP40[11]
A-438079Calcium Influx1321N1 AstrocytomaHumanBzATP300[11]
Brilliant Blue GDye UptakeJ774.G8-ATP1.3-2.6 µM[12]
Oxidized ATPDye UptakeJ774.G8-ATP173-285 µM[12]
Experimental Protocol: Dye Uptake Assay

Activation of P2X7R leads to the formation of a large pore permeable to fluorescent dyes like YO-PRO-1 or propidium iodide (PI). Antagonists block this dye uptake.[13]

Materials:

  • Cells expressing P2X7R (e.g., J774.G8 macrophages)

  • Assay buffer

  • Fluorescent dye (e.g., Propidium Iodide)

  • P2X7R agonist (e.g., ATP or BzATP)

  • This compound

  • 96-well plate (black, clear bottom)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 15-60 minutes at 37°C.

  • Agonist and Dye Addition: Add the P2X7R agonist and the fluorescent dye to the wells.

  • Incubation: Incubate for an additional 5-15 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize dye uptake with a fluorescence microscope.

  • Data Analysis: Quantify the inhibition of agonist-induced dye uptake and determine the IC50 value.

Logical Relationship: P2X7R Antagonist Screening

The following diagram outlines the logical flow for identifying and characterizing P2X7R antagonists.

p2x7r_screening Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Identify Hits Selectivity Panel Selectivity Panel Dose-Response->Selectivity Panel Determine Potency (IC50) In vivo Model In vivo Model Selectivity Panel->In vivo Model Assess Off-Target Effects

Caption: P2X7R antagonist discovery cascade.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet available, the extensive body of research on the quinoline scaffold strongly suggests its potential as a versatile pharmacophore. The information and protocols provided in this technical guide offer a solid foundation for initiating the biological evaluation of this compound. Researchers are encouraged to explore its potential as an anticancer, antimalarial, or receptor antagonist agent. The provided methodologies can be adapted to investigate these and other potential biological activities, ultimately contributing to the development of novel therapeutic agents.

References

Quinoline Derivatives: A Comprehensive Technical Guide to Their Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, leading to the development of potent therapeutic agents.[1][4] This technical guide provides an in-depth review of the synthesis, applications, and mechanisms of action of quinoline derivatives, with a focus on their anticancer, antimalarial, antibacterial, antiviral, and neuroprotective properties. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the field of drug discovery and development.

Anticancer Applications

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][5] These mechanisms include the induction of apoptosis, inhibition of crucial signaling pathways like those involving tyrosine kinases, and the disruption of cell migration.[5][6]

Mechanism of Action: Apoptosis Induction and Tyrosine Kinase Inhibition

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[7] Some derivatives have been shown to activate both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways.[7] This dual activation leads to the downstream activation of executioner caspases, such as caspase-3, culminating in cell death.[7][8]

Furthermore, many quinoline-based compounds act as potent inhibitors of receptor tyrosine kinases (RTKs), which are often overexpressed or dysregulated in cancer cells.[9][10] By blocking the activity of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGF-R), these derivatives can halt key signaling cascades responsible for cell proliferation, survival, and angiogenesis.[11][12][13]

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_tki Tyrosine Kinase Inhibition Quinoline_A Quinoline Derivative (e.g., PQ1) Casp8 Caspase-8 Activation Quinoline_A->Casp8 Casp9 Caspase-9 Activation (via Cytochrome c release) Quinoline_A->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Quinoline_TKI Quinoline Derivative (TKI) RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGF-R) Quinoline_TKI->RTK Inhibits Downstream Downstream Signaling (Ras/Raf/MEK, PI3K/Akt) RTK->Downstream Proliferation Cell Proliferation & Survival Inhibition Downstream->Proliferation

Caption: Anticancer mechanisms of quinoline derivatives.
Quantitative Data: Anticancer Activity

The in vitro anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-styrylquinolinesDLD1 (Colorectal)31.80 - 42.52 (nM)[13]
Schiff's base derivativesEGFR Receptor0.12 ± 0.05[13]
3,6-disubstituted quinolineMKN450.093[13]
2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePANC-1, MIA PaCa-22 - 16[8]
3-substituted quinolinesPDGF-RTK< 0.02[12]

Antimalarial Applications

Quinoline-based drugs, such as chloroquine and quinine, have been cornerstones of antimalarial therapy for decades.[14][15] Their primary mechanism of action targets a critical detoxification process within the malaria parasite, Plasmodium falciparum.[6]

Mechanism of Action: Inhibition of Heme Detoxification

During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[16] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process also known as biocrystallization.[14][15] Quinoline derivatives accumulate in the parasite's acidic digestive vacuole and interfere with this process.[6] They cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[16][17]

antimalarial_pathway Hemoglobin Hemoglobin (in RBC) Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinoline Quinoline Derivative Quinoline->Hemozoin Inhibits

Caption: Antimalarial action via heme detoxification inhibition.
Quantitative Data: Antimalarial Activity

The potency of antimalarial quinoline derivatives is assessed by their IC50 values against P. falciparum strains, including those resistant to standard drugs like chloroquine (CQR).

Compound ClassP. falciparum StrainIC50 (µM)Reference
4-aminoquinoline hybridCQR (PfK1)0.06 ± 0.04
2-methylquinoline derivativeCQR (PfDd2)0.033 ± 0.007
Quinoline-pyrimidine hybridNot Specified0.043 (µg/mL)
Quinoline-sulfonamide hybridCQR (K1)0.36

Antibacterial and Antiviral Applications

The quinoline scaffold is also prevalent in a wide range of antimicrobial agents. Fluoroquinolones, a major class of synthetic antibiotics, feature a quinoline core. Furthermore, numerous quinoline derivatives have demonstrated significant activity against various viral pathogens.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.[2]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative (6c)MRSA0.75[18]
Quinoline-2-one derivative (6c)VRE0.75[18]
Quinoline derivative (6)C. difficile1.0[19]
N-sulfonyl quinoline (6)E. coli, S. aureus3.12[20][21]
Quinoline-based amide (3c)S. aureus2.67[22]
Quantitative Data: Antiviral Activity

Antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration that inhibits viral replication by 50%.

| Compound Class | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Quinoline analogue (19) | Enterovirus D68 | RD | 0.05 - 0.10 |[23] | | Quinoline-morpholine hybrid (1) | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 |[24] | | Quinoline derivative (1ae) | Influenza A (IAV) | Not Specified | 1.87 ± 0.58 |[25] | | Quinoline derivative (1g) | RSV | Not Specified | 3.10 |[25] | | Imidazoquinoline (2h) | Hepatitis C (HCV) | Replicon Assay | 3.1 |[26] |

Neuroprotective Applications

Recent research has highlighted the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often multifactorial, involving antioxidant properties and the inhibition of key enzymes in the brain.[27][28]

Mechanism of Action: Multi-Target Inhibition

In the context of neurodegeneration, quinoline derivatives can act as multi-target-directed ligands. They have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is a key target in Alzheimer's therapy, and monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine and a target in Parkinson's disease.[27] By simultaneously modulating these targets, these compounds can address multiple pathological aspects of these complex diseases.

neuroprotective_pathway cluster_AD Alzheimer's Disease Pathology cluster_PD Parkinson's Disease Pathology Quinoline Quinoline Derivative AChE Acetylcholinesterase (AChE) Quinoline->AChE Inhibits MAOB Monoamine Oxidase B (MAO-B) Quinoline->MAOB Inhibits ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown DA_breakdown Dopamine Breakdown MAOB->DA_breakdown

Caption: Multi-target neuroprotective action of quinolines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Synthesis Workflow: General Friedlander Annulation

The Friedlander synthesis is a classical and versatile method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).

synthesis_workflow Reactants 1. Mix Reactants: - 2-Aminoaryl Ketone - α-Methylene Carbonyl - Solvent Catalyst 2. Add Catalyst: (e.g., Acid or Base) Reactants->Catalyst Reaction 3. Heat Reaction: (Reflux or Microwave) Catalyst->Reaction Workup 4. Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Reaction->Workup Purification 5. Purify Product: (e.g., Column Chromatography) Workup->Purification Characterization 6. Characterize: (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for Friedlander quinoline synthesis.
In Vitro Cytotoxicity: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][29][30]

  • Cell Seeding:

    • Harvest cancer cells and determine cell concentration using a hemocytometer.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[29]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[31]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[29]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[31]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[29]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antibacterial Susceptibility: Broth Microdilution MIC Protocol

The broth microdilution method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[32][33]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[32]

    • Dilute this standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Prepare a stock solution of the quinoline derivative at twice the highest concentration to be tested.

    • Add 50 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate. Discard 50 µL from the last well in the dilution series.[34]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[2]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[32][33]

Conclusion

Quinoline and its derivatives represent a highly privileged and versatile scaffold in the landscape of drug discovery. Their proven efficacy across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology, underscores their continued importance. The ability to systematically modify the quinoline core allows for the fine-tuning of pharmacological properties, leading to the development of next-generation therapeutics with enhanced potency and selectivity. This guide has provided a comprehensive overview of the current state of quinoline research, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to support and inspire further innovation in this dynamic field.

References

In-Depth Technical Guide to the Safety and Handling of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified individuals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most up-to-date SDS from your supplier and adhere to all applicable local, state, and federal regulations.

Executive Summary

Hazard Identification and Classification

Based on available data from chemical suppliers, Methyl 2-methylquinoline-6-carboxylate is classified as hazardous. The primary concerns are acute toxicity upon ingestion, dermal contact, or inhalation, as well as potential for skin and eye irritation.

Table 2.1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationNot fully determined; handle as potentially harmfulH332: Harmful if inhaled (Assumed based on structure)
Specific Target Organ ToxicityNot fully determinedH335: May cause respiratory irritation (Assumed based on structure)

Note: Classifications are based on data available from various chemical suppliers and may not be exhaustive. An official GHS classification may vary.

Toxicological Profile

Specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not widely published. However, the broader class of quinoline derivatives is known to exhibit a range of biological activities and toxicities.

General Quinoline Toxicity: Quinoline compounds can induce toxicity through various mechanisms, often initiated by oxidative stress.[1] Key signaling pathways implicated in the cellular response to quinoline-induced stress include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1] Some quinoline derivatives have been shown to induce caspase-dependent apoptosis associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[2]

Due to the lack of specific data for the title compound, a precautionary approach is mandated. Researchers should assume the potential for mechanisms of toxicity observed in structurally related quinolines.

Potential Signaling Pathway for Cellular Toxicity

The following diagram illustrates a generalized pathway by which a xenobiotic compound, such as a quinoline derivative, may induce cellular toxicity. This is a hypothetical model in the absence of specific data for this compound.

G Generalized Cellular Toxicity Pathway for a Xenobiotic Compound cluster_0 Cellular Exposure cluster_1 Cellular Stress Induction cluster_2 Signaling Cascade Activation cluster_3 Toxicological Outcome Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito MAPK MAPK Pathway Activation ROS->MAPK p53 p53 Activation Mito->p53 Apoptosis Apoptosis MAPK->Apoptosis p53->Apoptosis DNA_Damage DNA Damage p53->DNA_Damage

Caption: Generalized xenobiotic-induced cellular stress and apoptosis pathway.

Experimental Protocols for Safe Handling

The following protocols are derived from published synthetic procedures involving this compound and represent best practices for its handling in a research setting.

Protocol: General Handling and Weighing
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary Personal Protective Equipment (PPE) before handling.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

    • Respiratory Protection: If handling outside of a fume hood or creating aerosols, a NIOSH-approved respirator is required.

  • Procedure:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use a micro-spatula for transfers to minimize dust generation.

    • Close the container tightly immediately after use.

    • Clean any spills immediately following established laboratory procedures.

    • Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Wash hands thoroughly after handling, even if gloves were worn.

Protocol: Use in Chemical Synthesis (Esterification Example)

This protocol is based on the synthesis of this compound from its corresponding carboxylic acid.

  • Reaction Setup:

    • All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.

    • The reaction vessel should be placed in a secondary container.

  • Reagent Addition:

    • Dissolve 2-methyl-6-quinolinecarboxylic acid in methanol at 0°C.

    • Slowly and dropwise, add concentrated sulfuric acid to the cooled solution. This is an exothermic step and requires caution.

  • Reaction:

    • The reaction mixture is then heated (e.g., to 65°C) and stirred for a specified duration (e.g., 12 hours).

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up and Extraction:

    • After completion, allow the reaction to cool to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Perform extractions using appropriate solvents like dichloromethane and aqueous sodium carbonate. All extraction steps should be performed in a separatory funnel within the fume hood.

    • Vent the separatory funnel frequently to release any pressure buildup.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the solution.

    • If further purification is needed, such as by column chromatography, perform this in the fume hood.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a chemical reaction involving this compound, emphasizing safety checkpoints.

G Safe Handling Workflow for Chemical Synthesis Start Start Prep Preparation: - Fume Hood Check - PPE Donning - Glassware Setup Start->Prep Weigh Weighing & Transfer: - In Fume Hood - Use Spatula Prep->Weigh Reaction Reaction: - Inert Atmosphere - Controlled Addition - Temp. Monitoring Weigh->Reaction Workup Aqueous Work-up: - Cool Reaction - Extraction in Hood - Vent Funnel Reaction->Workup Purify Purification: - Chromatography in Hood - Solvent Evaporation Workup->Purify Waste Waste Disposal: - Segregate Halogenated & Non-halogenated - Label Correctly Purify->Waste End End Waste->End

Caption: A logical workflow for the safe laboratory handling of the title compound.

First Aid and Emergency Procedures

Table 5.1: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.

Spill Response:

  • Evacuate the area.

  • Wear full PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contain the spill and follow institutional emergency procedures.

  • Do not allow the material to enter drains or waterways.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of with household garbage.

This guide provides a starting point for the safe handling of this compound. Researchers must combine this information with their institution's specific safety policies and the most current Safety Data Sheet provided by the chemical supplier.

References

Commercial suppliers of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-methylquinoline-6-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, commercial availability, a representative synthesis protocol, and its potential applications in therapeutic development.

Chemical and Physical Properties

This compound is a quinoline derivative with the CAS Number 108166-01-4.[1][2] Its core structure is a valuable scaffold in medicinal chemistry. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 108166-01-4PubChem[1], Sigma-Aldrich[2]
Molecular Formula C₁₂H₁₁NO₂PubChem[1]
Molecular Weight 201.22 g/mol PubChem[1], Sigma-Aldrich[2]
IUPAC Name This compoundPubChem[1]
Melting Point 103-105°CSigma-Aldrich[2]
Boiling Point 320.3 ± 22.0°C at 760 mmHgSigma-Aldrich[2]
Flash Point 147.5 ± 22.3°CSigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Purity ≥98%Sigma-Aldrich[2]

Commercial Suppliers

This compound is available from various chemical suppliers. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and other specifications.

Table 2: Commercial Supplier Information
SupplierProduct Number/SKUPurity
Sigma-Aldrich CIAH999A846098%
ChemScene LLC CS-W002975Not Specified
CP Lab Safety Not Specifiedmin 98%

Note: Availability and product details are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis and Experimental Protocols

Quinoline derivatives are commonly synthesized through various established methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[3][4] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for producing substituted quinolines.

Representative Synthesis Protocol: Friedländer Annulation

This protocol describes a general procedure for the synthesis of a quinoline scaffold, which can be adapted for this compound. The specific starting materials for the target compound would be a derivative of methyl 4-aminobenzoate and a suitable carbonyl compound.

Materials:

  • Methyl 4-amino-3-acylbenzoate (or related 2-aminoaryl ketone)

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

  • Catalyst (e.g., L-proline, iodine, or an acid/base catalyst)

  • Solvent (e.g., ethanol, DMSO, or solvent-free conditions)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the carbonyl compound (1.2 eq), and the catalyst (0.1-0.2 eq) in the chosen solvent.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinoline derivative.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[5][6]

Applications in Drug Discovery and Research

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[7] this compound serves as a crucial intermediate in the synthesis of more complex molecules for therapeutic applications.

Key Research Areas:

  • Antimicrobial Agents: The quinoline core is a component of many antibacterial and antifungal drugs.[8]

  • Anticancer Agents: Researchers have developed quinoline-based compounds as kinase inhibitors and agents that interfere with DNA replication in cancer cells.

  • Neurodegenerative Diseases: Derivatives of this compound have been investigated as potential metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of neuropathic pain.[9]

  • Antimalarial Drugs: Quinoline is the core structure of well-known antimalarial drugs like chloroquine and quinine.

Logical Workflow for Drug Candidate Synthesis

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a potential drug candidate.

G cluster_start Starting Material cluster_modification Chemical Modification cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A Methyl 2-methylquinoline-6-carboxylate B Hydrolysis to Carboxylic Acid A->B C Amide Coupling B->C D Further Derivatization C->D E Library of Novel Compounds D->E F Biological Screening (e.g., mGluR1 Assay) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I ADMET Profiling H->I J Optimized Lead (Drug Candidate) I->J

Caption: Synthetic workflow for drug discovery using the target compound.

Potential Signaling Pathway Involvement

Based on research into related quinoline structures, derivatives of this compound could be designed to modulate specific signaling pathways, such as those involving G protein-coupled receptors (GPCRs) like mGluR1.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1 mGluR1 (GPCR) PLC Phospholipase C (PLC) mGluR1->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers downstream Downstream Signaling Ca_release->downstream Leads to Glutamate Glutamate Glutamate->mGluR1 Activates Antagonist Quinoline Derivative (Antagonist) Antagonist->mGluR1 Inhibits

Caption: Hypothesized modulation of the mGluR1 signaling pathway.

References

An In-depth Technical Guide to the Homologs and Analogs of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of homologs and analogs of Methyl 2-methylquinoline-6-carboxylate. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document details key synthetic methodologies, presents quantitative biological data for representative compounds, and outlines relevant signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.

Chemical Structure and Properties of the Core Moiety

This compound is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₁NO₂. Its structure features a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. Key identifiers for this compound are:

  • CAS Number: 108166-01-4

  • Molecular Weight: 201.22 g/mol

  • IUPAC Name: this compound

The presence of the methyl group at the 2-position and the methyl carboxylate group at the 6-position provides opportunities for structural modifications to generate a diverse library of homologs and analogs with varied physicochemical and pharmacological properties.

Synthesis of Quinoline-6-carboxylate Derivatives

The synthesis of the quinoline core is well-established, with several named reactions providing versatile routes to a wide range of substituted derivatives. The Doebner-von Miller and Pfitzinger reactions are particularly relevant for the synthesis of quinoline-carboxylic acids and their derivatives.

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] A variation of this reaction, the Doebner reaction, utilizes anilines, aldehydes, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids.[3] For the synthesis of 2-methylquinoline derivatives, this reaction typically involves the condensation of an aniline with crotonaldehyde or two equivalents of acetaldehyde in the presence of an acid catalyst.[4][5]

Experimental Protocol: General Procedure for Doebner-von Miller Synthesis of 2-Methylquinolines [6]

  • Combine the substituted aniline (1.0 eq) with a strong acid (e.g., 6 M hydrochloric acid) in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Heat the mixture to reflux.

  • Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 eq) dropwise to the refluxing solution over 1-2 hours. To minimize tar formation, the carbonyl compound can be dissolved in an organic solvent like toluene.[6]

  • Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated base solution (e.g., sodium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

A generalized workflow for the Doebner-von Miller synthesis is depicted below:

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Aniline Substituted Aniline Reaction_Step Reaction Aniline->Reaction_Step Carbonyl α,β-Unsaturated Carbonyl Compound Carbonyl->Reaction_Step Acid Strong Acid (e.g., HCl) Acid->Reaction_Step Heat Reflux Heat->Reaction_Step Neutralization Neutralization (Base) Extraction Solvent Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product Substituted Quinoline Purification->Product Reaction_Step->Neutralization

Doebner-von Miller Synthesis Workflow

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8] The resulting carboxylic acid can then be esterified to yield the corresponding methyl ester.

Experimental Protocol: General Procedure for Pfitzinger Synthesis and Subsequent Esterification [8]

  • Pfitzinger Reaction: a. Dissolve isatin (or a substituted isatin) and the carbonyl compound (e.g., a ketone with an α-methylene group) in an alcoholic solvent (e.g., ethanol). b. Add a strong base (e.g., potassium hydroxide) and reflux the mixture for several hours until the reaction is complete (monitored by TLC). c. Cool the reaction mixture and remove the solvent under reduced pressure. d. Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound. e. Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid. f. Collect the solid product by filtration, wash with cold water, and dry.

  • Esterification: a. Suspend the synthesized quinoline-4-carboxylic acid in methanol. b. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a coupling agent. c. Reflux the mixture for several hours. d. After completion, cool the mixture and neutralize it. e. Extract the product with an organic solvent and purify by standard methods.

A generalized workflow for the Pfitzinger synthesis is depicted below:

Pfitzinger_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Esterification Isatin Isatin Derivative Reaction_Step Condensation Isatin->Reaction_Step Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Reaction_Step Base Strong Base (e.g., KOH) Base->Reaction_Step Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step Acidification Acidification Filtration Filtration Acidification->Filtration Esterification Esterification (MeOH, Acid) Filtration->Esterification Product Substituted Methyl Quinoline-4-carboxylate Esterification->Product Reaction_Step->Acidification

Pfitzinger Synthesis and Esterification Workflow

Biological Activities of Homologs and Analogs

Derivatives of this compound exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The following tables summarize quantitative data for selected analogs.

Quinoline derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[1][9]

Table 1: In Vitro Cytotoxicity of Quinoline Carboxylic Acid Analogs

Compound IDR1 SubstituentR2 SubstituentCell LineIC₅₀ (µM)Reference
14 2'-pyridyl-COOHHCT-11610.9 ± 1.2[10]
15 2'-pyridyl-COOCH₃HCT-1163.93 ± 0.65[10]
17 2'-(MeO)-pyridyl-COOHHCT-1161.48 ± 0.16[10]
11x N-(3-methoxyphenyl) (at C4)7-(3-phenylpropoxy)HCT-1162.56[11]
11x N-(3-methoxyphenyl) (at C4)7-(3-phenylpropoxy)RKO3.67[11]
11x N-(3-methoxyphenyl) (at C4)7-(3-phenylpropoxy)A27803.46[11]
11x N-(3-methoxyphenyl) (at C4)7-(3-phenylpropoxy)HeLa2.71[11]
12 2-(3,4-methylenedioxyphenyl)C6-HPC331.37[12]
13 2-(3,4-methylenedioxyphenyl)C6-BrHeLa8.3[12]

Certain quinoline derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Table 2: Enzyme Inhibitory Activity of Quinoline Carboxylic Acid Analogs

Compound IDTarget EnzymeR1 SubstituentR2 SubstituentIC₅₀ (µM)Reference
14 hDHODH2'-pyridyl-COOH1.86 ± 0.17[10]
17 hDHODH2'-(MeO)-pyridyl-COOH0.43 ± 0.04[10]
1e h-P2X7R4-Trifluoromethoxy (on phenylsulfonate)Pyrazine-2-carboxamido0.457 ± 0.03[13]
2f h-P2X7R4-Iodo (on phenylsulfonate)Quinoline-6-carboxamido0.566[13]
P6 SIRT32-(4-acrylamidophenyl)-COOH7.2[14]

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value from the dose-response curve.[10]

A generalized workflow for the biological evaluation of synthesized compounds is depicted below:

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays Purification->Enzyme_Inhibition Antibacterial Antibacterial Assays (e.g., MIC) Purification->Antibacterial Data_Analysis IC50/MIC Determination Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Antibacterial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

General Workflow for Synthesis and Biological Evaluation

Signaling Pathways and Mechanisms of Action

Quinoline-4-carboxylic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key cellular targets.[1]

A diagram illustrating potential anticancer mechanisms of action is presented below:

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Drug Quinoline-4-carboxylic Acid Derivative HDAC HDAC Inhibition Drug->HDAC SIRT3 SIRT3 Inhibition Drug->SIRT3 Tubulin Tubulin Polymerization Inhibition Drug->Tubulin DHODH DHODH Inhibition Drug->DHODH Epigenetic Epigenetic Modulation HDAC->Epigenetic SIRT3->Epigenetic Microtubule Microtubule Disruption Tubulin->Microtubule Pyrimidine Pyrimidine Biosynthesis Inhibition DHODH->Pyrimidine Apoptosis Apoptosis Epigenetic->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Pyrimidine->Cell_Cycle_Arrest

Potential Anticancer Mechanisms of Quinoline-4-carboxylic Acid Derivatives

Conclusion

The homologs and analogs of this compound represent a promising class of compounds with diverse biological activities. The synthetic versatility of the quinoline scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity against various therapeutic targets. The data and protocols presented in this guide serve as a foundational resource for researchers in the field, facilitating the design and development of novel quinoline-based drugs for a range of diseases, including cancer and infectious diseases. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-methylquinoline-6-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylquinoline-6-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a methyl group at the 2-position and a carboxylate at the 6-position offers versatile handles for further chemical modifications, making it an ideal starting material for the synthesis of more complex molecules, including potential therapeutic agents.

These application notes provide detailed protocols for the key transformations of this compound, focusing on its hydrolysis to the corresponding carboxylic acid and subsequent amide coupling to generate derivatives with potential biological activity.

Key Applications

The primary application of this compound in organic synthesis is as a precursor to 2-methylquinoline-6-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a variety of derivatives, most notably amides. The formation of amide bonds from this intermediate allows for the introduction of diverse functionalities, which is a common strategy in drug discovery for tuning the pharmacological properties of a lead compound. For instance, substituted quinoline-6-carboxamides have been investigated as potential metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of neuropathic pain.

The overall synthetic workflow for the utilization of this compound is depicted below.

G start This compound hydrolysis Protocol 1: Base-Catalyzed Hydrolysis start->hydrolysis NaOH or LiOH acid 2-Methylquinoline-6-carboxylic acid hydrolysis->acid coupling Protocol 2: Amide Coupling acid->coupling Amine, Coupling Reagent amide Substituted 2-Methylquinoline-6-carboxamide coupling->amide

Figure 1: Synthetic workflow for the conversion of this compound to substituted amides.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial intermediate for further derivatization.

Materials:

  • This compound

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, Büchner funnel, etc.)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol or THF and water (e.g., a 3:1 to 1:1 mixture).

  • Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C).

  • Stir the reaction at reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-methylquinoline-6-carboxylic acid.

Protocol 2: Amide Coupling of 2-methylquinoline-6-carboxylic acid with a Primary Amine

This protocol details the formation of an amide bond between 2-methylquinoline-6-carboxylic acid and a primary amine using a standard coupling reagent.

G sub 2-Methylquinoline-6-carboxylic acid reagents HATU, DIPEA DMF, rt sub->reagents amine R-NH₂ amine->reagents prod 2-Methylquinoline-6-carboxamide Derivative reagents->prod

Figure 2: General reaction scheme for amide coupling.

Materials:

  • 2-Methylquinoline-6-carboxylic acid

  • Primary amine (1.0-1.2 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.1-1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-4.0 eq)

  • Dry Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylquinoline-6-carboxylic acid (1.0 eq), the desired primary amine (1.0-1.2 eq), and HATU (1.1-1.5 eq).

  • Dissolve the solids in dry DMF or DCM.

  • Add DIPEA (2.0-4.0 eq) to the mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Data Presentation

The following tables summarize typical reaction conditions for the hydrolysis and amide coupling reactions.

Table 1: Summary of Typical Conditions for Hydrolysis

ParameterConditions
Base NaOH or LiOH
Solvent System MeOH/H₂O or THF/H₂O (3:1 to 1:1)
Temperature Reflux (60-80 °C)
Reaction Time 2-6 hours
Typical Yield >90%

Table 2: Summary of Typical Conditions for Amide Coupling

ParameterConditions
Coupling Reagent HATU, HBTU, DCC, or EDCI
Base DIPEA or Triethylamine
Solvent Dry DMF or DCM
Temperature Room Temperature
Reaction Time 4-24 hours
Typical Yield 60-95%

Application Notes and Protocols: Methyl 2-methylquinoline-6-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of Methyl 2-methylquinoline-6-carboxylate as a key precursor in the synthesis of pharmaceutically active compounds, particularly focusing on its conversion to potent and selective metabotropic glutamate receptor 1 (mGluR1) antagonists.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents. This document outlines the synthetic pathway from this compound to a series of 2-substituted quinoline-6-carboxamides, which have demonstrated significant antagonistic activity against mGluR1, a key target in the treatment of neuropathic pain. The protocols provided are based on established synthetic transformations, including ester hydrolysis and amide bond formation.

Core Applications: Precursor for mGluR1 Antagonists

This compound serves as a readily available starting material for the synthesis of 2-methylquinoline-6-carboxylic acid. This carboxylic acid is a crucial intermediate that can be coupled with various amines to generate a library of bioactive carboxamides. A notable application is in the development of negative allosteric modulators (NAMs) of mGluR1, which are under investigation for their potential in treating chronic pain conditions.

Experimental Workflow

The overall synthetic strategy involves a two-step process starting from this compound. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The second step is the coupling of the carboxylic acid with a selected amine to form the desired amide.

experimental_workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A This compound B 2-Methylquinoline-6-carboxylic acid A->B  NaOH, EtOH/H₂O, Reflux   D 2-Methylquinoline-6-carboxamide B->D C Amine (R-NH₂) C->D  HATU, DIPEA, DMF  

Caption: General synthetic workflow from this compound to 2-Methylquinoline-6-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-6-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 2M HCl.

  • A precipitate of 2-methylquinoline-6-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 2: Synthesis of 2-Methylquinoline-6-carboxamides

This protocol details the coupling of 2-methylquinoline-6-carboxylic acid with a primary or secondary amine to form the corresponding amide.

Materials:

  • 2-Methylquinoline-6-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-4.0 eq)

  • Dry Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve 2-methylquinoline-6-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1.1-1.5 eq) in dry DMF.

  • Add DIPEA (2.0-4.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-methylquinoline-6-carboxamide.

Data Presentation

The following table summarizes the in vitro activity of a series of synthesized 2-substituted quinoline-6-carboxamides as mGluR1 antagonists. The data is adapted from studies on similar quinoline-based compounds and illustrates the potential of derivatives synthesized from a 2-methylquinoline-6-carboxylate precursor.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentmGluR1 IC₅₀ (µM)[1]
13a Piperidin-1-ylHMethyl>10
13b Piperidin-1-ylHEthyl3.16
13c Piperidin-1-ylHPropyl2.16[1]
14a MorpholinoHMethyl>10
14b MorpholinoHEthyl5.62
15a MethoxyHMethyl>10

Signaling Pathway

The synthesized 2-substituted quinoline-6-carboxamides act as negative allosteric modulators of the metabotropic glutamate receptor 1 (mGluR1). Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors.[1] mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through phospholipase C (PLC).[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to various downstream cellular responses. The synthesized antagonists bind to an allosteric site on the mGluR1, inhibiting this signaling pathway.

mGluR1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1 mGluR1 PLC PLC mGluR1->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3_DAG IP₃ + DAG PIP2->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release IP₃ triggers Response Cellular Response Ca_release->Response Glutamate Glutamate Glutamate->mGluR1 Activates Antagonist Quinoline-6-carboxamide (Antagonist) Antagonist->mGluR1 Inhibits

Caption: Simplified signaling pathway of mGluR1 and the inhibitory action of quinoline-6-carboxamide antagonists.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of pharmaceutically relevant compounds. The protocols provided herein offer a clear and reproducible pathway for the synthesis of 2-substituted quinoline-6-carboxamides, which have shown promise as mGluR1 antagonists. This makes this compound a compound of significant interest for researchers and professionals in the field of drug discovery and development, particularly for neurological disorders and pain management.

References

Application of Methyl 2-methylquinoline-6-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylquinoline-6-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and approved drugs. The quinoline scaffold is considered a "privileged structure," as its derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] this compound serves as a key intermediate and a potential pharmacophore in the design and synthesis of novel therapeutic agents. This document provides an overview of its potential applications, supported by data on related compounds, and detailed experimental protocols for its synthesis and biological evaluation.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is limited in publicly available literature, the broader family of quinoline derivatives has been extensively studied. Based on the activities of structurally similar compounds, this compound holds potential in the following areas:

  • Anticancer Drug Discovery: Quinoline derivatives have been identified as potent anticancer agents.[2][3][4] They can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and DNA methyltransferases.[4][5] The structural motif of this compound can be modified to develop selective inhibitors of cancer-related targets.

  • Antimicrobial Agent Development: The quinoline core is a well-established scaffold for antibacterial and antifungal agents.[1][6][7] By functionalizing the core structure of this compound, novel compounds with potent activity against multidrug-resistant pathogens could be developed.

Data Presentation: Biological Activity of Related Quinoline Derivatives

To illustrate the potential of the 2-methylquinoline-6-carboxylate scaffold, the following tables summarize the biological activities of structurally related quinoline derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(3,4-methylenedioxyphenyl)-6-bromoquinolineHeLa (Cervical Cancer)8.3[2]
2-(3,4-methylenedioxyphenyl)-6-chloroquinolinePC3 (Prostate Cancer)31.37[2]
2-phenyl-6-bromoquinolineHeLa (Cervical Cancer)>100[2]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivativeHeLa (Cervical Cancer)13.15[2]
Novel Quinoline Compound 2b H1299 (Lung Carcinoma)3.8[3]
Novel Quinoline Compound 4c HeLa (Cervical Carcinoma)5.2[3]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Quinolone-coupled hybrid 5d S. aureus (Gram-positive)0.25[8]
Quinolone-coupled hybrid 5d E. coli (Gram-negative)4[8]
Quinoline-2-one derivative 6c MRSA (Methicillin-resistant S. aureus)0.75[7]
Quinoline-2-one derivative 6c VRE (Vancomycin-resistant Enterococci)0.75[7]
Iodo-quinoline derivative 2a S. epidermidis12.5[6]
Iodo-quinoline derivative 2c S. epidermidis25[6]

Experimental Protocols

The following are detailed protocols for the synthesis of a related quinoline derivative and for the evaluation of antimicrobial and anticancer activities. These can be adapted for the study of this compound.

Protocol 1: Synthesis of 2-Arylquinoline-4-carboxylic Acids (A Representative Synthesis)

This protocol is adapted from the synthesis of related quinoline derivatives and can serve as a starting point for the synthesis of precursors to this compound. The Doebner-von Miller reaction is a common method for synthesizing quinolines.[9]

Materials:

  • Aniline derivative

  • Aromatic aldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative (1 equivalent) in ethanol.

  • Add the aromatic aldehyde (1 equivalent) and pyruvic acid (1 equivalent) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using NMR, IR, and mass spectrometry.

To obtain the methyl ester, the resulting carboxylic acid can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the MIC of a compound against bacterial strains.[1][10]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add 100 µL of the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with the vehicle).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effect of a compound on cancer cell lines.[2][11]

Materials:

  • Cancer cell line (e.g., HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

  • Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Quinoline Quinoline Derivative (e.g., this compound) DNMT DNA Methyltransferase (DNMT) Quinoline->DNMT Inhibition Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Kinase Protein Kinase Quinoline->Kinase Inhibition Proliferation Cell Proliferation DNMT->Proliferation Promotes Topoisomerase->Proliferation Enables Apoptosis Apoptosis Kinase->Apoptosis Inhibits Kinase->Proliferation Promotes

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Aniline, Aldehyde, Pyruvic Acid) reaction Doebner-von Miller Reaction start->reaction purification Purification (Column Chromatography) reaction->purification esterification Esterification purification->esterification product This compound esterification->product antimicrobial Antimicrobial Screening (MIC Determination) product->antimicrobial anticancer Anticancer Screening (MTT Assay) product->anticancer data_analysis Data Analysis (IC50 / MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis

Caption: General workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for the Synthesis of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-methylquinoline-6-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Doebner-von Miller reaction, a reliable method for the formation of the quinoline ring system. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, it includes a summary of the key reaction parameters and expected product characteristics for easy reference.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals with a wide range of biological activities. The 2-methylquinoline-6-carboxylate scaffold, in particular, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Doebner-von Miller reaction provides a classical and effective approach to construct the quinoline ring from anilines and α,β-unsaturated carbonyl compounds.[1][2] This method is catalyzed by acids and proceeds through a series of condensation and cyclization steps.[1] This application note details a representative protocol for the synthesis of this compound from methyl 4-aminobenzoate and crotonaldehyde.

Reaction Scheme

The overall reaction for the synthesis of this compound via the Doebner-von Miller reaction is depicted below:

Methyl 4-aminobenzoate + Crotonaldehyde → this compound

Data Presentation

Table 1: Summary of Reactants, Conditions, and Product Information

ParameterValueReference
Starting Material 1 Methyl 4-aminobenzoate
Starting Material 2 Crotonaldehyde
Catalyst Concentrated Hydrochloric Acid[3]
Solvent Ethanol
Reaction Temperature Reflux (approx. 80-90 °C)
Reaction Time 4-6 hours[4]
Product Name This compound[5]
Molecular Formula C₁₂H₁₁NO₂[5]
Molecular Weight 201.22 g/mol [5]
CAS Number 108166-01-4[6]
Physical Form Solid[6]
Melting Point 103-105 °C[6]
Purity (Typical) >98% (after purification)[6]

Experimental Protocol

Materials and Equipment:

  • Methyl 4-aminobenzoate

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 10%)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel) or recrystallization

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.0 equivalent) in ethanol.

  • Acidification: To the stirred solution, slowly add concentrated hydrochloric acid (e.g., 2-3 equivalents). An exotherm may be observed.

  • Addition of Crotonaldehyde: Once the mixture has returned to room temperature, add crotonaldehyde (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. Be cautious as CO₂ evolution may cause foaming if bicarbonate is used.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, the crude product may be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

  • Characterization:

    • Determine the melting point of the purified product. The expected melting point is 103-105 °C.[6]

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the final product.

    • Further characterization can be performed using mass spectrometry and infrared spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Dissolve Methyl 4-aminobenzoate in Ethanol acidify 2. Add Concentrated HCl setup->acidify add_croton 3. Add Crotonaldehyde acidify->add_croton reflux 4. Reflux for 4-6 hours add_croton->reflux cool 5. Cool to Room Temperature reflux->cool neutralize 6. Neutralize with NaHCO₃/NaOH cool->neutralize extract 7. Extract with Ethyl Acetate neutralize->extract wash 8. Wash with Brine extract->wash dry 9. Dry with Na₂SO₄ wash->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Column Chromatography or Recrystallization concentrate->purify characterize 12. Characterization (MP, NMR) purify->characterize

Caption: Experimental Workflow Diagram.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Crotonaldehyde is a lachrymator and is toxic; handle with extreme caution.

  • Organic solvents are flammable. Avoid open flames.

References

Application Note: Comprehensive Analytical Characterization of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 2-methylquinoline-6-carboxylate is a quinoline derivative that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount for successful downstream applications in drug discovery and materials science. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound, ensuring reliable and reproducible research outcomes.

The primary analytical techniques discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and X-ray Crystallography for definitive solid-state structure determination.

Data Presentation: Quantitative Summary

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₁₂H₁₁NO₂ [3]
Molecular Weight 201.22 g/mol [3]
CAS Number 108166-01-4 [3][4]

| Appearance | White to Yellow Solid |[5][6] |

Table 2: ¹H NMR Spectroscopic Data (400.1 MHz, DMSO-d₆) [6]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.62 d 2.0 H-5
8.44 d 8.5 H-8
8.15 dd 8.8, 2.0 H-7
7.99 d 8.8 H-4
7.51 d 8.5 H-3
3.91 s - -COOCH₃

| 2.68 | s | - | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (100.6 MHz, DMSO-d₆) [6]

Chemical Shift (δ, ppm) Assignment
165.9 C=O (ester)
161.7 C-2
149.1 C-8a
137.5 C-4
130.7 C-7
128.7 C-5
128.4 C-6
126.5 C-4a
125.5 C-8
123.1 C-3
52.3 -COOCH₃

| 25.1 | -CH₃ |

Table 4: Typical HPLC-UV Method Parameters for Purity Analysis of Quinoline Derivatives

Parameter Typical Value/Condition Reference
System HPLC with UV or DAD Detector [7][8]
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) [7][9]
Mobile Phase Acetonitrile and Water (or buffer) [7][9]
Elution Mode Isocratic or Gradient [10]
Flow Rate 1.0 mL/min [9]
Detection Wavelength ~225 nm [9]

| Column Temperature | Ambient or 30 °C |[1] |

Table 5: Expected Fragmentation Pathways in Mass Spectrometry

Ionization Mode Precursor Ion Expected Key Fragment Ions (m/z) Description
ESI+ [M+H]⁺ (202.08) 170.06 Loss of methanol (CH₃OH)
ESI+ [M+H]⁺ (202.08) 142.06 Loss of methoxycarbonyl radical (·COOCH₃) followed by H rearrangement
EI [M]⁺• (201.08) 170.06 Loss of methoxy radical (·OCH₃)

| EI | [M]⁺• (201.08) | 142.05 | Loss of carboxylate group and methyl radical |

Experimental Protocols & Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 12-16 ppm is typical.

    • Acquire a ¹³C NMR spectrum. A spectral width of 220-240 ppm is generally sufficient.

    • (Optional) Perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.[11]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Calibrate the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum and identify chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire 1H, 13C, 2D Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J Assign Structure I->J HPLC_Workflow A Prepare Mobile Phase (ACN/Water) D Equilibrate HPLC System (C18 Column) A->D B Prepare Sample & Standard (0.1 mg/mL) C Filter through 0.45 µm Filter B->C H Inject Sample C->H E Set Method Parameters (Flow, Wavelength) D->E F Inject Blank E->F G Inject Standard F->G G->H I Acquire Chromatogram H->I J Integrate Peaks I->J K Calculate Purity (%) J->K Structural_Elucidation_Logic cluster_techniques Analytical Techniques cluster_data Derived Information Compound This compound (C12H11NO2) NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry (LC-MS) Compound->MS Xray X-ray Crystallography (Optional) Compound->Xray NMR_Data Connectivity & Chemical Environment (Proton/Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight (201.22) & Fragmentation Pattern MS->MS_Data Xray_Data 3D Structure & Stereochemistry (Solid State) Xray->Xray_Data Final Confirmed Structure NMR_Data->Final MS_Data->Final Xray_Data->Final

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Assay and Purity Determination of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of Methyl 2-methylquinoline-6-carboxylate, a key intermediate in pharmaceutical synthesis. The developed method is stability-indicating, capable of separating the main analyte from its potential degradation products and process-related impurities. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, chromatographic conditions, and data analysis.

Introduction

This compound (C₁₂H₁₁NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its quinoline core is a prevalent scaffold in a variety of biologically active molecules.[2] Accurate and precise analytical methods are crucial for ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of quinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[2]

This application note describes a gradient reverse-phase HPLC (RP-HPLC) method developed for the routine analysis of this compound. The method is designed to be stability-indicating, a critical requirement for pharmaceutical analysis, which is achieved through forced degradation studies.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[2]
Molecular Weight 201.22 g/mol [2]
CAS Number 108166-01-4[2]
Appearance Expected to be a solid at room temperature.[1]
Melting Point 103-105°C[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

  • Solvents and Reagents: HPLC grade acetonitrile and methanol, purified water (e.g., Milli-Q), and formic acid (analytical grade).

  • Reference Standard: Well-characterized this compound of high purity.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of purified water and mix thoroughly. Degas before use.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly. Degas before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (initial scan from 200-400 nm, recommend monitoring at λmax, likely in the 230-320 nm range)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
System Suitability

Before sample analysis, perform system suitability tests by injecting the Working Standard Solution (e.g., five replicate injections). The acceptance criteria should be established based on internal laboratory standards and regulatory guidelines.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Development Workflow

The development of this HPLC method follows a logical progression to ensure robustness and reliability.

HPLC_Method_Development cluster_prep 1. Preparation cluster_initial 2. Initial Method Screening cluster_optimization 3. Method Optimization cluster_validation 4. Forced Degradation and Validation A Review Physicochemical Properties B Prepare Standard and Mobile Phases A->B C Select Column and Mobile Phase B->C D Determine Detection Wavelength (UV Scan) C->D E Initial Gradient Run D->E F Optimize Gradient Profile E->F G Adjust Flow Rate and Temperature F->G H Perform Forced Degradation Studies G->H I Assess Peak Purity and Resolution H->I J Method Validation (ICH Guidelines) I->J QC_Pathway cluster_input Input Material cluster_process Analytical Process cluster_output Quality Assessment DrugSubstance This compound HPLC_Analysis HPLC Analysis (Assay & Purity) DrugSubstance->HPLC_Analysis Sample Data_Analysis Data Analysis (CDS) HPLC_Analysis->Data_Analysis Chromatogram Specification Compare to Specification Data_Analysis->Specification Result Release Release Specification->Release Pass Reject Reject Specification->Reject Fail

References

Application Notes and Protocols for the Purification of Crude Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude Methyl 2-methylquinoline-6-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods have been compiled to offer reliable procedures for obtaining this compound with high purity, suitable for further synthetic transformations and biological screening.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active molecules. The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining accurate biological data. This guide details two common and effective purification techniques: recrystallization and silica gel column chromatography.

Data Presentation

The following tables summarize the expected outcomes for the purification of crude this compound using the described protocols. These values are representative and may vary based on the initial purity of the crude material and the specific laboratory conditions.

Table 1: Purification of this compound by Recrystallization

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>98%
Appearance Light brown to yellow solidWhite to off-white crystalline solid
Yield -75-90%
Melting Point 118-122 °C124-126 °C

Table 2: Purification of this compound by Column Chromatography

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>99%
Appearance Light brown to yellow solidWhite crystalline solid
Yield -60-80%
Eluent System -Hexane:Ethyl Acetate (7:3 v/v)
Stationary Phase -Silica Gel (230-400 mesh)

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust method for purifying solid compounds based on differences in solubility. The selection of an appropriate solvent system is crucial for high recovery of the purified product. For this compound, a mixed solvent system of ethanol and water or single solvents like methanol or isopropanol can be effective.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 10 g of crude this compound in a minimal amount of hot 95% ethanol (approximately 50-70 mL). Heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization: If the solution is colored, add a small amount of activated carbon (approx. 0.5 g) to the hot solution. Swirl the flask and continue to heat for 5-10 minutes to allow for the adsorption of colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities. Pre-heating the funnel and flask prevents premature crystallization of the product.

  • Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture (1:1 v/v) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like this compound, silica gel is an effective stationary phase.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Beakers and flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Preparation: Dissolve approximately 2 g of crude this compound in a minimal amount of dichloromethane or the eluent mixture. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

  • Loading the Column: Carefully add the prepared sample-silica gel mixture to the top of the packed column, creating a thin, even layer. Add a small layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Begin the elution with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Monitor the separation by collecting fractions and analyzing them by TLC. The polarity of the eluent can be gradually increased (e.g., to 7:3 v/v hexane:ethyl acetate) to facilitate the elution of the desired compound.

  • Fraction Collection and Analysis: Collect fractions in test tubes or small flasks. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.

  • Isolation of Pure Product: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Visualization of Workflows

The following diagrams illustrate the logical steps of the described purification protocols.

Recrystallization_Workflow A Crude Product B Dissolve in Hot Ethanol A->B C Add Activated Carbon (Optional) B->C D Hot Filtration C->D E Add Hot Water (Induce Crystallization) D->E F Slow Cooling & Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Crude Product B Adsorb on Silica Gel A->B D Load Sample onto Column B->D C Pack Column with Silica Gel Slurry E Elute with Hexane:Ethyl Acetate D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

Application Note: A Scalable Protocol for the Synthesis of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-methylquinoline-6-carboxylate is a substituted quinoline derivative. The quinoline scaffold is a crucial structural motif found in a wide array of biologically active compounds and is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives have shown applications as antimalarial, antibacterial, anticancer, and antihistamine agents.[3] The development of a robust and scalable synthetic route is therefore essential for facilitating further research and potential commercial applications. This document provides a detailed protocol for the scale-up synthesis of this compound via the Doebner-von Miller reaction, a reliable method for preparing 2-methylquinolines.[2]

Synthetic Strategy

The recommended approach for the synthesis of this compound is the Doebner-von Miller reaction. This classic method involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[4][5] For this specific target molecule, Methyl 4-aminobenzoate is used as the aniline component, and crotonaldehyde serves as the α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a strong acid like hydrochloric acid.

Overall Reaction:

A key advantage of this method is the direct formation of the desired 2-methylquinoline core from readily available starting materials. A similar procedure has been successfully employed for the bulk synthesis of the analogous compound, 2-methyl-6-nitroquinoline, demonstrating its suitability for scale-up.[3]

Experimental Protocol

This protocol is adapted from established Doebner-von Miller procedures and is designed for scalability.[3]

2.1 Materials and Equipment

  • Equipment:

    • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

    • Dropping funnel for controlled addition of reagents.

    • Heating/cooling circulator.

    • Filtration apparatus (e.g., Büchner funnel setup).

    • Drying oven (vacuum or convection).

    • Standard laboratory glassware.

    • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

  • Chemicals: See Table 1 for a detailed list of required chemicals and their properties.

Table 1: Required Chemicals and Physical Properties

Compound NameFormulaMolecular Weight ( g/mol )CAS NumberRole
Methyl 4-aminobenzoateC₈H₉NO₂151.16619-45-4Starting Material
CrotonaldehydeC₄H₆O70.094170-30-3Starting Material
Hydrochloric Acid (conc., 37%)HCl36.467647-01-0Catalyst/Solvent
Sodium HydroxideNaOH40.001310-73-2Neutralizing Agent
MethanolCH₃OH32.0467-56-1Recrystallization Solvent
Water (Deionized)H₂O18.027732-18-5Solvent/Washing

2.2 Step-by-Step Procedure

  • Reactor Setup: Set up the jacketed reactor with an overhead stirrer, reflux condenser, and a dropping funnel. Ensure all operations are performed in a well-ventilated fume hood.

  • Reactant Charging: Charge the reactor with Methyl 4-aminobenzoate (1.0 eq) and concentrated Hydrochloric Acid (approx. 5-6 mL per gram of starting material).

  • Heating: Begin stirring and heat the mixture to reflux (approximately 100-105 °C) until the solid is fully dissolved.

  • Reagent Addition: Add crotonaldehyde (1.2-1.5 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain a steady reflux throughout the addition. The reaction is exothermic, and controlled addition is crucial to manage the temperature.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Neutralization and Precipitation: Slowly and carefully neutralize the reaction mixture by adding a 10-20% aqueous solution of Sodium Hydroxide. This step is highly exothermic and should be performed with external cooling to maintain the temperature below 30 °C. The product will precipitate as a solid as the pH approaches 7-8.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Presentation

Table 2: Example Stoichiometry for a 100g Scale Synthesis

CompoundMolar Eq.Molecular Weight ( g/mol )Amount (g)Moles (mol)Volume (mL)
Methyl 4-aminobenzoate1.0151.16100.00.662-
Crotonaldehyde1.370.0960.30.86171.8
Hydrochloric Acid (37%)-36.46--~550
Sodium Hydroxide-40.00As neededAs needed-
Product (Theoretical) 1.0 201.22 133.2 0.662 -

Note: The expected yield for this reaction can range from 40-60%, with potential for optimization.

Visualization

Diagram 1: Overall Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactor: Methyl 4-aminobenzoate Conc. HCl Heat Heat to Reflux (100-105°C) Reactants->Heat Add Add Crotonaldehyde (dropwise) Heat->Add Reflux Reflux for 2-3h Add->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaOH (aq) Precipitate Product Cool->Neutralize Filter Filter & Wash with Water Neutralize->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize Dry Dry Product Recrystallize->Dry Final Final Product Dry->Final

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

Diagram 2: Simplified Doebner-von Miller Reaction Mechanism

Mechanism node_A 1. Michael Addition Aniline attacks crotonaldehyde node_B 2. Cyclization Electrophilic attack on aromatic ring node_A->node_B node_C 3. Dehydration Formation of dihydroquinoline node_B->node_C node_D 4. Aromatization Oxidation to form the quinoline ring node_C->node_D

Caption: Simplified mechanism of the Doebner-von Miller reaction for quinoline formation.

Scale-Up and Safety Considerations

  • Thermal Management: The reaction, particularly the initial mixing and the final neutralization, is highly exothermic. A jacketed reactor with an efficient cooling system is essential to control the temperature and prevent runaway reactions.

  • Reagent Handling:

    • Crotonaldehyde is a lachrymator, flammable, and toxic. It should be handled in a closed system or a high-efficiency fume hood.

    • Concentrated Hydrochloric Acid and Sodium Hydroxide are highly corrosive. Appropriate PPE, including face shields and acid/base resistant aprons and gloves, must be worn.

  • Process Safety: The rate of addition for both crotonaldehyde and the neutralizing base must be carefully controlled to manage heat generation. Gradual addition is critical on a large scale.

  • Purification: While lab-scale purification might involve column chromatography, recrystallization is a more viable and economical method for large-scale production. Solvent choice is critical for achieving high purity and yield.

  • Yield Optimization: For industrial production, optimizing the reaction for higher yield is crucial. This may involve screening different acid catalysts, adjusting molar ratios, or exploring the use of yield-enhancing additives. The use of silica-functionalized magnetic nanoparticles has been shown to double the yield in a similar synthesis.[3]

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. All appropriate safety precautions should be taken.

References

Application Notes and Protocols: Methyl 2-methylquinoline-6-carboxylate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylquinoline-6-carboxylate is a valuable and versatile building block in synthetic and medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. The presence of a methyl group at the 2-position and a methyl ester at the 6-position provides two reactive sites for further chemical modifications, allowing for the construction of a diverse array of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the preparation of novel heterocyclic compounds with potential therapeutic applications.

Chemical Properties and Synthesis

Chemical Profile of this compound:

PropertyValue
IUPAC Name This compound
CAS Number 108166-01-4[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol
Appearance Solid
Purity Typically >95%
Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from commercially available precursors. A plausible pathway includes the construction of the quinoline core, followed by functionalization at the 6-position. One established method involves the synthesis of the corresponding carboxylic acid, which is then esterified.

Experimental Protocol: Synthesis of 2-Methylquinoline-6-carboxylic acid

This protocol is adapted from methodologies used for the synthesis of similar quinoline-6-carboxylic acids.

Materials:

  • 6-Bromo-2-methylquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (HCl), 1N

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromo-2-methylquinoline (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1N HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 2-methylquinoline-6-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Methyl Esterification of 2-Methylquinoline-6-carboxylic acid

This is a general and robust method for the esterification of carboxylic acids.

Materials:

  • 2-Methylquinoline-6-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or a catalytic amount of concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-methylquinoline-6-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid dropwise.

  • Remove the ice bath and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Application in Heterocyclic Synthesis

This compound serves as a key intermediate for the synthesis of various fused heterocyclic systems with significant biological activities. The ester functionality can be readily converted to a hydrazide, which is a versatile precursor for the construction of 1,2,4-triazoles, oxadiazoles, and other heterocycles.

Synthesis of 2-Methylquinoline-6-carbohydrazide

Experimental Protocol:

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product, 2-methylquinoline-6-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Application Example 1: Synthesis of Quinoline-based 1,3,4-Oxadiazoles

The synthesized carbohydrazide can be cyclized to form 1,3,4-oxadiazole derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.

Experimental Protocol:

Materials:

  • 2-Methylquinoline-6-carbohydrazide

  • Aromatic carboxylic acid (e.g., benzoic acid)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 2-methylquinoline-6-carbohydrazide (1 equivalent) and an aromatic carboxylic acid (1.1 equivalents) is heated in phosphorus oxychloride (5 mL) under reflux for 5-7 hours.

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(aryl)-5-(2-methylquinolin-6-yl)-1,3,4-oxadiazole.

Application Example 2: Synthesis of Quinoline-based Triazolopyrimidines

The carbohydrazide can also be used to construct more complex fused heterocyclic systems like triazolopyrimidines, which have shown promising antitumor and antimicrobial activities.[2]

Experimental Workflow for Heterocycle Synthesis:

G cluster_synthesis Synthesis of this compound cluster_applications Applications in Heterocyclic Synthesis start 6-Bromo-2-methylquinoline step1 Lithiation with n-BuLi start->step1 step2 Carboxylation with CO2 step1->step2 acid 2-Methylquinoline-6-carboxylic acid step2->acid step3 Esterification (MeOH, SOCl2) acid->step3 product This compound step3->product start_app This compound hydrazide_step Hydrazinolysis (N2H4.H2O) start_app->hydrazide_step hydrazide 2-Methylquinoline-6-carbohydrazide hydrazide_step->hydrazide oxadiazole_step Cyclization with R-COOH/POCl3 hydrazide->oxadiazole_step triazolo_step Reaction with appropriate precursors hydrazide->triazolo_step oxadiazole Quinoline-1,3,4-Oxadiazole Derivatives oxadiazole_step->oxadiazole triazolopyrimidine Quinoline-Triazolopyrimidine Derivatives triazolo_step->triazolopyrimidine mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to G_protein Gαq/11 mGluR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Activates PKC_active PKC (active) PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates targets IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_release->PKC_inactive Activates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Releases

References

Application Notes and Protocols for the Derivatization of Methyl 2-methylquinoline-6-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Methyl 2-methylquinoline-6-carboxylate, a versatile scaffold for the development of biologically active compounds. The following sections describe the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by its conversion to a series of amides and a carbohydrazide. These derivatives are suitable for a wide range of biological screening assays, including anticancer and antimicrobial studies.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The derivatization of the quinoline core allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This compound serves as a valuable starting material for generating a library of diverse compounds for biological screening. Through straightforward chemical transformations of the ester group at the 6-position, researchers can readily access the corresponding carboxylic acid, amides, and hydrazides, thereby introducing a variety of functional groups and physicochemical properties.

Derivatization Strategy

The overall workflow for the derivatization of this compound is depicted below. The initial step involves the hydrolysis of the methyl ester to yield 2-methylquinoline-6-carboxylic acid. This intermediate can then be readily converted into various amides through coupling with different amines or transformed into 2-methylquinoline-6-carbohydrazide by reaction with hydrazine hydrate.

Derivatization_Workflow Start This compound Acid 2-Methylquinoline-6-carboxylic acid Start->Acid Hydrolysis Hydrazide 2-Methylquinoline-6-carbohydrazide Start->Hydrazide Hydrazinolysis Amides N-Substituted-2-methylquinoline-6-carboxamides Acid->Amides Amidation Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Kinase1 Kinase 1 RTK->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Translocation Gene_Expression Gene Expression TF_active->Gene_Expression Regulation Proliferation Proliferation Gene_Expression->Proliferation Leads to Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->RTK Inhibitor->Kinase1

Application Notes and Protocols: Methyl 2-methylquinoline-6-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-methylquinoline-6-carboxylate is a heterocyclic aromatic compound with potential applications in materials science, particularly in the development of organic electronic and optoelectronic materials.[1] The quinoline core provides a rigid, planar structure with inherent electron-deficient properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic semiconductors, and luminescent polymers.[2][3] The methyl and carboxylate functional groups offer sites for further chemical modification, allowing for the tuning of its electronic and physical properties. This document provides an overview of its potential applications, relevant protocols, and key data.

Physicochemical Properties
PropertyValue (Computed)[4]
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name This compound
CAS Number 108166-01-4
XLogP3 2.4
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Property (Representative for Quinoline Derivatives)Typical Range
Photoluminescence (PL) Emission Maximum 400 - 550 nm (in solution and thin film)
HOMO (Highest Occupied Molecular Orbital) Level -5.0 to -6.0 eV
LUMO (Lowest Unoccupied Molecular Orbital) Level -2.5 to -3.5 eV
Electrochemical Band Gap 2.5 - 3.5 eV

Potential Applications in Materials Science

The unique structural and electronic features of this compound suggest its utility in several areas of materials science:

  • Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used in OLEDs as electron-transporting materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves due to their electron-deficient nature and luminescence properties.[2][5] The methyl ester group in this compound can be further functionalized to enhance these properties.

  • Organic Semiconductors: The planar, aromatic structure of the quinoline ring system facilitates π-π stacking, which is crucial for charge transport in organic semiconductors.[3] Polymers and small molecules incorporating this moiety could exhibit p-type or n-type semiconducting behavior depending on the overall molecular design.

  • Luminescent Polymers and Probes: The inherent fluorescence of the quinoline core allows for its incorporation into polymeric structures to create luminescent materials.[6] These materials could find applications in sensors, bio-imaging, and solid-state lighting.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the Doebner-von Miller reaction, a common method for synthesizing quinolines.

Materials:

  • 4-Aminobenzoic acid

  • Crotonaldehyde

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Esterification of 4-aminobenzoic acid:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product, methyl 4-aminobenzoate, with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Doebner-von Miller Cyclization:

    • In a separate flask, add the synthesized methyl 4-aminobenzoate and a mild oxidizing agent.

    • Slowly add crotonaldehyde to the mixture under acidic conditions (e.g., using a Lewis acid or a Brønsted acid).

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Monitor the formation of the quinoline product by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Extract the crude product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hypothetical Polymerization of a Derivative

This protocol outlines a hypothetical procedure for the polymerization of a vinyl-functionalized derivative of this compound.

1. Synthesis of a Polymerizable Monomer:

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acryloyl or methacryloyl derivative.

2. Free Radical Polymerization:

  • Materials:

    • Vinyl-functionalized quinoline monomer

    • Azobisisobutyronitrile (AIBN) as a radical initiator

    • Anhydrous toluene as a solvent

    • Methanol as a non-solvent for precipitation

  • Procedure:

    • Dissolve the vinyl-functionalized quinoline monomer and AIBN in anhydrous toluene in a Schlenk flask.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture at 60-70 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

    • Filter the precipitated polymer and wash it with methanol to remove unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven.

Characterization:

  • Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).

  • Characterize the thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Investigate the photophysical properties of the polymer in solution and as a thin film using UV-Vis and photoluminescence spectroscopy.

Protocol 3: Fabrication of a Hypothetical OLED Device

This protocol describes the fabrication of a simple multi-layer OLED using this compound as a hypothetical electron-transporting layer (ETL).

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as a hole-injection layer (HIL)

  • A suitable hole-transporting layer (HTL), e.g., TPD

  • A suitable emissive layer (EML), e.g., Alq3

  • This compound as the ETL

  • Lithium fluoride (LiF) as an electron-injection layer (EIL)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.

  • Layer Deposition (Spin-Coating):

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a glovebox.

    • Spin-coat the HTL material from a suitable solvent and anneal according to the material's specifications.

    • Spin-coat the EML material and anneal.

  • Layer Deposition (Thermal Evaporation):

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the ETL (this compound) to a thickness of 20-40 nm.

    • Deposit a thin layer of LiF (1 nm).

    • Deposit the Al cathode (100 nm).

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization:

  • Measure the current-voltage-luminance (J-V-L) characteristics of the device.

  • Record the electroluminescence (EL) spectrum.

  • Calculate the device performance metrics, including turn-on voltage, luminance, current efficiency, and external quantum efficiency (EQE).

Visualizations

Synthesis_of_Methyl_2_methylquinoline_6_carboxylate cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Doebner-von Miller Cyclization A 4-Aminobenzoic acid D Methyl 4-aminobenzoate A->D Reflux B Methanol B->D C H2SO4 (cat.) C->D G This compound D->G Reflux E Crotonaldehyde E->G F Acid Catalyst F->G

Caption: Synthetic pathway for this compound.

Polymerization_Workflow start Start: Quinoline Monomer Synthesis step1 Dissolve Monomer and Initiator in Toluene start->step1 step2 Degas via Freeze-Pump-Thaw Cycles step1->step2 step3 Heat at 60-70°C under Inert Atmosphere step2->step3 step4 Precipitate Polymer in Methanol step3->step4 step5 Filter and Wash Polymer step4->step5 end End: Dry Poly(quinoline derivative) step5->end

Caption: Workflow for hypothetical radical polymerization.

OLED_Device_Structure Anode Anode (ITO) HIL HIL (PEDOT:PSS) HIL->Anode Holes HTL HTL (e.g., TPD) HTL->HIL EML EML (e.g., Alq3) EML->HTL Recombination & Light Emission ETL ETL (this compound) ETL->EML EIL EIL (LiF) EIL->ETL Cathode Cathode (Al) Cathode->EIL Electrons

Caption: Structure of a hypothetical OLED device.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 2-methylquinoline-6-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Doebner-von Miller reaction is a widely used and effective method for the synthesis of 2-methylquinolines. For this compound, this involves the reaction of methyl 4-aminobenzoate with an α,β-unsaturated carbonyl compound, typically crotonaldehyde, in the presence of an acid catalyst.[1][2][3]

Q2: What are the primary challenges and side reactions encountered in this synthesis?

A2: The most significant challenge in the Doebner-von Miller synthesis is the formation of tar and polymeric byproducts, which can drastically reduce the yield and complicate purification.[1][2] This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] Other potential side reactions include the formation of incompletely aromatized dihydroquinoline or tetrahydroquinoline derivatives.[2]

Q3: How can I improve the yield of my reaction and minimize byproduct formation?

A3: Several strategies can be employed to improve the yield and minimize side reactions:

  • Biphasic Solvent System: Utilizing a two-phase system, such as toluene and aqueous acid, can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[1][2]

  • Slow Addition of Reagents: A gradual, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline derivative helps to control the reaction's exothermicity and minimize polymerization.[1]

  • Catalyst Optimization: While a strong acid is necessary, the choice and concentration can be optimized. Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) can also be effective catalysts.[1][3]

  • Control of Reaction Temperature: Maintaining the lowest effective temperature that allows the reaction to proceed at a reasonable rate can help to suppress polymerization.[1]

Q4: What are the recommended purification methods for this compound?

A4: After the reaction work-up, which typically involves neutralization and extraction, the crude product can be purified using one or a combination of the following techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from polar impurities and colored byproducts.[4] A silica gel stationary phase with a suitable eluent system (e.g., mixtures of heptane and ethyl acetate) is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to No Product Yield Poor quality of starting materials: Impurities in methyl 4-aminobenzoate or polymerized crotonaldehyde can inhibit the reaction.Use freshly distilled or high-purity crotonaldehyde. Ensure the purity of the methyl 4-aminobenzoate.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Formation of a Thick, Dark Tar Polymerization of crotonaldehyde: This is a common side reaction under strongly acidic and high-temperature conditions.[1]Employ a biphasic solvent system (e.g., toluene/aqueous HCl).[1][2] Add the crotonaldehyde slowly and dropwise to the reaction mixture.[1] Optimize the acid concentration and reaction temperature.[1]
Product Contaminated with Dihydroquinoline Impurities Incomplete oxidation: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate.[2]Ensure an efficient oxidizing agent is present if required by the specific protocol. In some cases, exposure to air during the reaction can facilitate oxidation. If significant amounts of the dihydro-derivative are present, a separate oxidation step post-synthesis might be necessary.
Difficult Purification Presence of highly colored impurities and tar: These can co-elute with the product during chromatography or inhibit crystallization.Pre-treat the crude product by filtering through a short plug of silica gel to remove baseline impurities before detailed column chromatography. For recrystallization, charcoal treatment of the hot solution can help remove colored impurities.

Experimental Protocols

Doebner-von Miller Synthesis of this compound

This protocol is a representative procedure based on the principles of the Doebner-von Miller reaction. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Methyl 4-aminobenzoate

  • Crotonaldehyde (freshly distilled)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Silica gel for column chromatography

  • Heptane and Ethyl Acetate (for chromatography elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve methyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water.

  • Addition of Crotonaldehyde: Heat the solution to reflux. In the dropping funnel, prepare a solution of crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., a low polarity mixture of heptane and ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% heptane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

Table 1: Reaction Parameters for Doebner-von Miller Synthesis

ParameterConditionRationale
Starting Materials Methyl 4-aminobenzoate, CrotonaldehydeCommon reagents for Doebner-von Miller synthesis of 2-methylquinolines.
Catalyst Hydrochloric Acid (HCl)A common and effective Brønsted acid catalyst for this reaction.[3]
Solvent System Toluene / Water (Biphasic)Sequesters crotonaldehyde to minimize polymerization, thereby improving yield.[1][2]
Temperature RefluxProvides the necessary activation energy for the cyclization reaction.
Reaction Time 6-8 hoursTypically sufficient for the reaction to proceed to completion. Monitoring by TLC is recommended.
Typical Yield 40-60% (unoptimized)Yields can be significantly influenced by reaction conditions and purity of reagents.

Visualizations

Doebner_von_Miller_Workflow Doebner-von Miller Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Methyl_4_aminobenzoate Methyl 4-aminobenzoate Reaction_Setup Dissolve Amine in Acid Methyl_4_aminobenzoate->Reaction_Setup Crotonaldehyde Crotonaldehyde Addition Slow Addition of Aldehyde Crotonaldehyde->Addition HCl HCl (Catalyst) HCl->Reaction_Setup Reaction_Setup->Addition Reflux Reflux (6-8h) Addition->Reflux Neutralization Neutralization (NaOH) Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Methyl 2-methylquinoline- 6-carboxylate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Polymerization Significant Tar/Polymer Formation? Check_Conditions->Polymerization Incomplete_Reaction Incomplete Reaction (TLC analysis) Check_Conditions->Incomplete_Reaction Polymerization->Incomplete_Reaction No Biphasic_System Implement Biphasic Solvent System Polymerization->Biphasic_System Yes Slow_Addition Slow Reagent Addition Polymerization->Slow_Addition Yes Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes End Improved Yield Biphasic_System->End Slow_Addition->End Optimize_Time_Temp->End

Caption: Decision tree for troubleshooting low yield in the Doebner-von Miller synthesis.

References

Common side products in the synthesis of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methylquinoline-6-carboxylate. Our aim is to help you navigate common challenges and minimize the formation of side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for the synthesis of this compound are variations of classical quinoline syntheses. The Doebner-von Miller reaction is a primary choice, involving the reaction of methyl 4-aminobenzoate with an α,β-unsaturated carbonyl compound like crotonaldehyde. Another potential, though less direct, route is the Combes synthesis, which would involve the reaction of methyl 4-aminobenzoate with a β-diketone or a related species.

Q2: I am observing a significant amount of dark, tarry material in my Doebner-von Miller synthesis. What is this and how can I prevent it?

A2: The formation of tar is a very common issue in the Doebner-von Miller reaction. This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, in this case, crotonaldehyde.[1][2] To minimize tar formation, several strategies can be employed:

  • Slow Addition of Reagents: Add the crotonaldehyde slowly to the heated acidic solution of methyl 4-aminobenzoate. This helps to control the exothermic nature of the reaction and minimizes the concentration of the aldehyde available for polymerization.[1][2]

  • Use of a Two-Phase System: Sequestering the crotonaldehyde in a non-polar organic solvent (like toluene) while the aniline salt is in an aqueous acidic phase can drastically reduce polymerization and increase the yield of the desired quinoline.[3]

  • In Situ Generation of the Carbonyl Compound: Generating crotonaldehyde in situ from acetaldehyde via an aldol condensation under controlled, low-temperature conditions can limit its propensity to polymerize.[1][2]

Q3: My final product from the Doebner-von Miller synthesis seems to contain impurities that are difficult to separate. What could they be?

A3: Besides polymeric tars, a common impurity is the corresponding tetrahydroquinoline derivative. The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, you may isolate partially hydrogenated side products. To avoid this, ensure you are using an effective oxidizing agent and that the reaction conditions (temperature and time) are sufficient for complete oxidation.[3]

Q4: I am considering a Combes synthesis. What are the potential side products I should be aware of?

A4: The primary concern with the Combes synthesis, especially when using an unsymmetrical β-dicarbonyl compound to achieve the desired 2-methyl substitution, is the formation of regioisomers. The cyclization step can occur on either side of the enamine intermediate, leading to a mixture of quinoline isomers that can be challenging to separate. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-dicarbonyl compound.[4]

Troubleshooting Guides

Issue 1: Low Yield and Excessive Tar Formation in Doebner-von Miller Synthesis

Symptoms:

  • The reaction mixture becomes a thick, dark, and viscous tar.

  • Difficult and low-yielding product isolation.

Root Cause:

  • Acid-catalyzed polymerization of crotonaldehyde.[1][2]

Troubleshooting Workflow:

start Low Yield & Tar Formation step1 Implement Slow Addition of Crotonaldehyde start->step1 step2 Employ a Biphasic Solvent System (e.g., Toluene/Aqueous Acid) step1->step2 step3 Consider In Situ Generation of Crotonaldehyde from Acetaldehyde at Low Temperature step2->step3 step4 Optimize Acid Catalyst and Concentration step3->step4 end Improved Yield and Reduced Tar step4->end

Caption: Troubleshooting workflow for low yield and tar formation.

Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • The isolated product shows extra peaks in analytical data (e.g., NMR, HPLC, GC-MS).

  • Difficulty in purifying the product to the desired level.

Potential Side Products and Solutions:

Side Product CategoryProbable Structure/DescriptionSuggested Action
Polymeric Materials (Tar) Complex, high molecular weight polymers resulting from the acid-catalyzed self-condensation of crotonaldehyde. The exact structure is heterogeneous but involves C-C and C-O bond formation.Filter the crude reaction mixture through a plug of silica or celite to remove the bulk of the tar before further purification. Employing a biphasic reaction system can significantly reduce its formation.[3]
Incomplete Oxidation Products Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.Ensure complete oxidation of the dihydroquinoline intermediate by using an appropriate oxidizing agent (e.g., nitrobenzene, air) and allowing for sufficient reaction time and temperature.[3]
Regioisomeric Products (Combes Synthesis) If a β-keto ester like ethyl acetoacetate is used, cyclization can lead to the formation of both the desired 2-methyl and the isomeric 4-methyl quinoline derivatives.Optimize reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired isomer. Substituent effects on the aniline can also influence regioselectivity.[4]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve methyl 4-aminobenzoate (1.0 eq.) in a biphasic solvent system of toluene and 6 M hydrochloric acid.

  • Reagent Addition: Heat the mixture to reflux. Slowly add a solution of crotonaldehyde (1.2 eq.) in toluene dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the layers. Neutralize the aqueous layer with a base (e.g., sodium hydroxide solution) until alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Analysis of Impurities by HPLC

This method can be used to analyze the purity of the synthesized this compound and detect the presence of side products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should be able to separate the main product from unreacted starting materials and many of the less polar side products. For the identification of unknown impurities, coupling the HPLC to a mass spectrometer (HPLC-MS) is recommended.

Reaction Pathways and Side Reactions

The following diagram illustrates the intended reaction pathway for the Doebner-von Miller synthesis and the major side reaction leading to tar formation.

cluster_main Main Reaction Pathway cluster_side Side Reaction A Methyl 4-aminobenzoate C Michael Adduct A->C B Crotonaldehyde B->C D Dihydroquinoline Intermediate C->D Cyclization E This compound D->E Oxidation F Crotonaldehyde G Polymeric Tar F->G Acid-catalyzed Polymerization

Caption: Doebner-von Miller synthesis pathway and major side reaction.

References

Troubleshooting purification of Methyl 2-methylquinoline-6-carboxylate by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of Methyl 2-methylquinoline-6-carboxylate using chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of this compound?

A good starting point for the column chromatography of this compound on silica gel is a non-polar/polar solvent mixture. Based on structurally similar compounds, an initial eluent system of n-hexane:ethyl acetate in a ratio of 80:20 (v/v) is a reasonable starting point.[1] The polarity can then be gradually increased by adding more ethyl acetate if the compound does not elute.

Q2: My quinoline compound appears to be decomposing on the silica gel column. What can I do to prevent this?

Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can neutralize the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine.[2] Alternatively, using neutral or basic alumina as the stationary phase can prevent decomposition.

Q3: I am observing significant peak tailing in my TLC/column chromatography. What is the likely cause and how can I fix it?

Peak tailing for quinoline derivatives is often due to interactions between the basic nitrogen of the quinoline and acidic silanol groups on the silica gel. Adding a small amount of a competitive base, like triethylamine or pyridine, to the mobile phase can help to reduce these interactions and result in more symmetrical spots and peaks.[2]

Q4: What are some common impurities I should expect in a crude sample of this compound?

Common impurities in the synthesis of quinoline derivatives include unreacted starting materials and regioisomers formed during the reaction.[3] For instance, if prepared via a Doebner-von Miller reaction or similar methods, isomers with the carboxylate group at different positions on the quinoline ring could be present.

Q5: How can I effectively monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is an effective way to monitor the separation.[3] By collecting small fractions of the eluent and spotting them on a TLC plate, you can identify which fractions contain your desired product, which contain impurities, and which are mixed. This allows you to combine the pure fractions, maximizing your yield and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound by chromatography.

Problem Possible Cause Suggested Solution
Product does not move from the baseline (Rf ≈ 0) The eluent is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product runs with the solvent front (Rf ≈ 1) The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Streaking or tailing of spots/peaks 1. Strong interaction of the basic quinoline nitrogen with the acidic silica gel. 2. The sample is too concentrated.1. Add 0.5-2% triethylamine to the eluent to block the acidic sites on the silica gel. 2. Dilute your sample before loading it onto the column.
Co-elution of the product with an impurity The chosen solvent system does not provide adequate separation.1. Try a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol). 2. Consider using a different stationary phase, such as alumina.
Low recovery of the product after chromatography 1. The product may be irreversibly adsorbed onto the column. 2. The product may have decomposed on the column.1. Flush the column with a very polar solvent (e.g., methanol) to elute any remaining compound. 2. Use a deactivated stationary phase (e.g., silica gel with triethylamine) or a less acidic stationary phase like alumina.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of n-hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is an 80:20 mixture of n-hexane:ethyl acetate.[1]

    • Visualize the spots under UV light.

  • Column Preparation:

    • Choose an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes typical column chromatography conditions for a compound structurally similar to this compound, which can be used as a starting point for optimization.

CompoundStationary PhaseEluent System (v/v)Yield (%)
Methyl 6-methyl-2-(phenylethynyl)quinoline-3-carboxylateSilica gel (60-120 mesh)n-hexane : ethyl acetate (80 : 20)84

Data extracted from a study on a related compound and should be used as a guideline.[1]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis start->tlc column_prep Prepare and Run Column tlc->column_prep analyze_fractions Analyze Fractions by TLC column_prep->analyze_fractions problem Problem Encountered? analyze_fractions->problem no_movement Spot at Baseline (Rf ≈ 0) problem->no_movement Yes too_fast Spot at Solvent Front (Rf ≈ 1) problem->too_fast Yes streaking Streaking/Tailing problem->streaking Yes coelution Co-elution with Impurity problem->coelution Yes combine_pure Combine Pure Fractions problem->combine_pure No increase_polarity Increase Eluent Polarity no_movement->increase_polarity decrease_polarity Decrease Eluent Polarity too_fast->decrease_polarity add_base Add Triethylamine to Eluent streaking->add_base change_system Change Solvent System or Stationary Phase coelution->change_system increase_polarity->tlc decrease_polarity->tlc add_base->tlc change_system->tlc end Pure Product combine_pure->end

Caption: Troubleshooting workflow for chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-methylquinoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for the synthesis of this compound are variations of the Doebner-von Miller and Skraup reactions. These classic quinoline syntheses involve the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound or its equivalent. For the target molecule, the likely starting materials are methyl 4-aminobenzoate and crotonaldehyde (for the Doebner-von Miller reaction) or glycerol and an oxidizing agent (for the Skraup reaction).

Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I improve them?

A2: Low yields are a common issue and can stem from several factors:

  • Polymerization of Crotonaldehyde: Under the acidic conditions of the Doebner-von Miller reaction, crotonaldehyde is prone to polymerization, which significantly reduces the amount of reactant available for the desired quinoline synthesis.

  • Harsh Reaction Conditions: High temperatures and strong acid concentrations can lead to the degradation of starting materials and the product, as well as the formation of tarry byproducts.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Sub-optimal Oxidant: In the Skraup synthesis, the choice and amount of the oxidizing agent are critical for achieving a good yield.

To improve the yield, consider the following optimization strategies:

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to maintain a low concentration of the carbonyl compound, thus minimizing polymerization.

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also be beneficial.

  • Catalyst Optimization: Experiment with different Brønsted or Lewis acids and their concentrations to find the optimal balance between reaction rate and side product formation.

  • Choice of Oxidant: In a Skraup-type synthesis, using a milder oxidizing agent or optimizing its concentration can prevent over-oxidation and degradation of the desired product.

Q3: My reaction mixture is turning into a dark, intractable tar. How can I prevent this?

A3: Tar formation is a frequent challenge in quinoline synthesis, often caused by the acid-catalyzed polymerization of the aldehyde or ketone. To mitigate this:

  • Control Temperature: Avoid excessive heating, as it accelerates polymerization.

  • Optimize Acid Concentration: While acid is necessary, overly concentrated acid can promote tar formation. A systematic evaluation of different acid concentrations is recommended.

  • Slow Addition of Aldehyde: Adding the crotonaldehyde dropwise to the reaction mixture can prevent its concentration from becoming too high at any given time, thereby reducing polymerization.

Q4: I am concerned about the hydrolysis of the methyl ester group under the acidic reaction conditions. Is this a valid concern and how can I address it?

A4: Yes, the hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction under the strong acidic conditions and elevated temperatures typical of Doebner-von Miller and Skraup syntheses. To address this:

  • Milder Conditions: If possible, use milder reaction conditions (lower temperature, shorter reaction time, less concentrated acid).

  • Protecting Groups: Although more complex, temporarily protecting the ester functionality is an option, though it adds extra steps to the synthesis.

  • Re-esterification: If some hydrolysis is unavoidable, the resulting carboxylic acid can often be re-esterified back to the methyl ester in a subsequent step.

  • Alternative Synthetic Routes: Consider alternative, milder synthetic strategies for quinoline synthesis if ester hydrolysis proves to be a persistent issue.

Q5: What are the best practices for purifying the crude this compound?

A5: Purification of the crude product is often challenging due to the presence of polymeric byproducts and unreacted starting materials. A typical purification workflow involves:

  • Work-up: After completion, the reaction mixture is cooled and the acid is carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with water and brine to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is then purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a highly pure solid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to No Product Formation Reaction conditions are too mild (temperature too low, reaction time too short).Increase the reaction temperature in increments of 10°C and monitor the reaction by TLC. Extend the reaction time.
Incorrect stoichiometry of reactants.Ensure accurate measurement of all reactants. A slight excess of the α,β-unsaturated carbonyl compound may be beneficial.
Inactive catalyst.Use a fresh or properly stored acid catalyst. Consider trying a different Lewis or Brønsted acid.
Formation of a Thick, Dark Tar Reaction temperature is too high.Maintain the reaction temperature at the lowest effective level. Consider using an oil bath for better temperature control.
Acid concentration is too high.Experiment with lower concentrations of the acid catalyst.
Rapid addition of the α,β-unsaturated carbonyl compound.Add the carbonyl compound dropwise over an extended period using an addition funnel.
Presence of Carboxylic Acid Impurity Hydrolysis of the methyl ester group.Use milder reaction conditions. If hydrolysis occurs, isolate the carboxylic acid and re-esterify it in a separate step using methanol and an acid catalyst (e.g., sulfuric acid).
Difficult Purification Presence of polymeric byproducts.Optimize the reaction to minimize tar formation. During work-up, a preliminary filtration of the neutralized mixture may help remove some insoluble polymers. Employ a robust column chromatography protocol.
Multiple Spots on TLC (in addition to starting material and product) Formation of side products (e.g., isomers, over-oxidation products).Re-evaluate the reaction conditions. The use of a milder oxidizing agent in the Skraup synthesis might be necessary. For Doebner-von Miller, ensure the purity of the starting materials.

Experimental Protocols

Doebner-von Miller Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 4-aminobenzoate

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-aminobenzoate (1 equivalent) and ethanol.

  • Slowly add concentrated hydrochloric acid (2-3 equivalents) to the mixture while stirring.

  • Heat the mixture to reflux (approximately 80-90°C).

  • In a separate dropping funnel, dilute crotonaldehyde (1.2 equivalents) with a small amount of ethanol.

  • Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium carbonate until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

Experimental Workflow for Doebner-von Miller Synthesis

Doebner_von_Miller_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Methyl 4-aminobenzoate + Ethanol + HCl heating Heat to Reflux reactants->heating add_crotonaldehyde Dropwise Addition of Crotonaldehyde heating->add_crotonaldehyde reflux Reflux (4-6h) add_crotonaldehyde->reflux neutralize Neutralize with Na2CO3 reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the Doebner-von Miller synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Reaction Failure cause1 Suboptimal Temperature start->cause1 cause2 Polymerization start->cause2 cause3 Ester Hydrolysis start->cause3 cause4 Impure Reagents start->cause4 sol1 Optimize Temperature & Reaction Time cause1->sol1 sol2 Slow Reagent Addition & Lower Acid Conc. cause2->sol2 sol3 Milder Conditions or Re-esterification cause3->sol3 sol4 Check Reagent Purity cause4->sol4 end Successful Synthesis sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for common issues in the synthesis.

Technical Support Center: NMR Spectroscopy of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 2-methylquinoline-6-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly ambiguous NMR signals, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

Protons Predicted Chemical Shift (ppm) Multiplicity Notes
H3 ~ 7.2 - 7.4 d
H4 ~ 7.9 - 8.1 d
H5 ~ 8.0 - 8.2 d
H7 ~ 7.7 - 7.9 dd
H8 ~ 8.8 - 9.0 d
2-CH₃ ~ 2.7 - 2.9 s

| 6-COOCH₃ | ~ 3.9 - 4.1 | s | |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

Carbon Predicted Chemical Shift (ppm)
C2 ~ 158 - 160
C3 ~ 121 - 123
C4 ~ 136 - 138
C4a ~ 147 - 149
C5 ~ 128 - 130
C6 ~ 129 - 131
C7 ~ 126 - 128
C8 ~ 129 - 131
C8a ~ 127 - 129
2-CH₃ ~ 24 - 26
6-COOCH₃ ~ 52 - 54

| 6-C OOCH₃ | ~ 166 - 168 |

Q2: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?

A2: Overlapping signals in the aromatic region are common for quinoline derivatives.[1] Here are several strategies to resolve them:

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1]

  • Vary the Temperature: Acquiring the spectrum at different temperatures can sometimes separate overlapping peaks, especially if conformational exchange is occurring.

  • Use 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving signal ambiguity.

Troubleshooting Guide: Resolving Ambiguous Signals

This guide provides a systematic workflow for resolving common NMR signal ambiguities encountered with this compound.

Issue 1: Overlapping Aromatic Proton Signals

The aromatic protons on the quinoline ring often have similar chemical shifts, leading to signal overlap.

Workflow for Resolving Overlapping Aromatic Signals

G Workflow for Resolving Overlapping Aromatic Signals A Overlapping Aromatic Signals in ¹H NMR B Acquire 2D COSY Spectrum A->B C Identify Spin Systems (Coupled Protons) B->C D Assign H3-H4 and H5-H7-H8 Spin Systems C->D E Ambiguity Persists? D->E F Acquire 2D NOESY/ROESY Spectrum E->F Yes H Resolved Signal Assignment E->H No G Use Through-Space Correlations for Unambiguous Assignment F->G G->H

Caption: A flowchart outlining the steps to resolve overlapping aromatic proton signals using 2D NMR techniques.

Experimental Protocol: 2D COSY (Correlation Spectroscopy)

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/0.5 mL.

  • Instrument Setup: Use a standard COSY pulse sequence on your NMR spectrometer.

  • Acquisition Parameters:

    • Spectral Width: Cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 4-8 per increment.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

  • Analysis: Identify cross-peaks which indicate J-coupling between protons. For example, a cross-peak between the signals at ~7.3 ppm and ~8.0 ppm would confirm the coupling between H3 and H4.

Issue 2: Ambiguous ¹³C Signal Assignment

Assigning the quaternary carbons and distinguishing between carbons with similar chemical shifts can be challenging.

Workflow for Assigning Carbon Signals

G Workflow for Assigning Carbon Signals A Ambiguous ¹³C Signals B Acquire 2D HSQC Spectrum A->B C Correlate Protons to Directly Attached Carbons B->C D Assign Protonated Carbons (CH, CH₃) C->D E Acquire 2D HMBC Spectrum D->E F Identify Long-Range (2-3 bond) H-C Correlations E->F G Assign Quaternary Carbons and Confirm Assignments F->G H Complete ¹³C Assignment G->H

Caption: A systematic approach to assigning carbon signals using 2D HSQC and HMBC experiments.

Experimental Protocol: 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)

  • Sample Preparation: Use the same sample as prepared for the COSY experiment.

  • Instrument Setup: Use standard HSQC and HMBC pulse sequences.

  • Acquisition Parameters (HSQC):

    • ¹H Spectral Width: 0-10 ppm.

    • ¹³C Spectral Width: 0-180 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans: 2-4 per increment.

  • Acquisition Parameters (HMBC):

    • Similar spectral widths as HSQC.

    • Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.

    • Number of Scans: 8-16 per increment.

  • Data Processing: Process the 2D data and perform Fourier transform.

  • Analysis:

    • HSQC: Each cross-peak correlates a proton signal with the signal of the carbon it is directly attached to.

    • HMBC: Cross-peaks show correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methyl protons of the ester group (~4.0 ppm) should show a correlation to the carboxyl carbon (~167 ppm).

By following these troubleshooting guides and utilizing the provided experimental protocols, researchers can effectively resolve ambiguous NMR signals and achieve a complete and accurate structural elucidation of this compound.

References

Preventing degradation of Methyl 2-methylquinoline-6-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2-methylquinoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: The main degradation pathway is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, 2-methylquinoline-6-carboxylic acid. This hydrolysis can be catalyzed by both acidic and basic conditions, which are often encountered during reaction quenching and extraction steps. The quinoline core itself is relatively stable but can be sensitive to strong oxidizing conditions.

Q2: My reaction is performed under acidic conditions. How can I neutralize it without causing significant hydrolysis of the ester?

A2: Careful neutralization is crucial. It is recommended to use a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The neutralization should be performed at a low temperature (0-5 °C) to minimize the rate of base-catalyzed hydrolysis. Add the basic solution slowly with vigorous stirring while monitoring the pH of the aqueous phase. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can rapidly hydrolyze the ester.

Q3: I've noticed my product is degrading during silica gel column chromatography. What is causing this and what are the alternatives?

A3: The acidic nature of standard silica gel can catalyze the hydrolysis of the ester, leading to product degradation and streaking on the column.[1][2] The basic nitrogen atom of the quinoline ring can also interact strongly with the acidic silanol groups on the silica surface, causing poor separation.[2]

Alternatives to standard silica gel chromatography include:

  • Deactivated Silica Gel: Pre-treat the silica gel with a base like triethylamine (typically 0.5-2% in the eluent) to neutralize the acidic sites.[1]

  • Alumina Chromatography: Use neutral or basic alumina as the stationary phase.[1]

  • Reversed-Phase Chromatography (C18): This can be an effective method if the compound is sufficiently non-polar.[1]

  • Non-chromatographic purification: Methods like recrystallization can be a good option if the crude product is a solid and the impurities have different solubility profiles.[2]

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This will protect it from moisture, which can cause hydrolysis, and light, which can potentially lead to other degradation pathways.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the workup and purification of this compound.

Issue 1: Low yield of the desired ester with the presence of the corresponding carboxylic acid.
Possible Cause Solution
Hydrolysis during basic workup: Use a milder base for neutralization, such as saturated sodium bicarbonate solution, and maintain a low temperature (0-5 °C) during the process.
Hydrolysis during acidic workup: If the reaction mixture is strongly acidic, minimize the time the ester is in the acidic aqueous phase. Extract the product into an organic solvent as soon as possible after quenching.
Hydrolysis during purification: Avoid using standard silica gel for chromatography. Opt for neutral or basic alumina, or deactivated silica gel.[1] Alternatively, consider purification by recrystallization.[2]
Issue 2: The product appears as an oil or fails to crystallize during workup.
Possible Cause Solution
Presence of impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization. Attempt to remove these impurities by performing an additional wash of the organic layer (e.g., with dilute acid to remove basic impurities or with brine to remove water-soluble impurities).
Residual solvent: Ensure all solvents from the extraction and washing steps are thoroughly removed under reduced pressure.
Inappropriate crystallization solvent: Screen a variety of solvents or solvent mixtures to find suitable conditions for recrystallization.

Experimental Protocols

General Workup Procedure for a Reaction Mixture Containing this compound

This protocol assumes the reaction was carried out in an organic solvent.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.

  • Quenching: Slowly add the reaction mixture to a beaker containing a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using one of the recommended methods, such as chromatography on neutral alumina or recrystallization from a suitable solvent.

Visualizations

Degradation_Pathway Methyl_2-methylquinoline-6-carboxylate This compound 2-methylquinoline-6-carboxylic_acid 2-methylquinoline-6-carboxylic acid Methyl_2-methylquinoline-6-carboxylate->2-methylquinoline-6-carboxylic_acid  Hydrolysis (H⁺ or OH⁻)

Caption: Primary degradation pathway of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction Mixture Quenching Quenching (e.g., sat. NaHCO₃, 0-5 °C) Reaction_Mixture->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Purification_Method Purification (Alumina Chromatography or Recrystallization) Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product

References

Catalyst selection for the synthesis of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Methyl 2-methylquinoline-6-carboxylate, a key intermediate in pharmaceutical research and development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalytic systems to assist you in optimizing your synthetic strategy.

Catalyst Selection and Performance

The choice of catalyst is critical in the synthesis of the quinoline core of this compound. While a direct, one-pot synthesis of the final molecule is not extensively documented, the synthesis of the core 2-methylquinoline-6-carboxylic acid can be achieved through various classical methods, followed by esterification. The most common approaches are the Doebner-von Miller, Combes, and Friedländer syntheses. The selection of a particular method and catalyst will depend on the available starting materials, desired scale, and laboratory capabilities.

Below is a summary of potential catalytic systems for analogous quinoline syntheses. Direct quantitative data for this compound is limited in the literature; therefore, data from closely related structures are presented to guide catalyst selection.

Table 1: Catalyst Performance in the Synthesis of Quinoline Derivatives

Catalyst SystemSynthesis MethodSubstrate ScopeTypical Yield (%)Reaction Time (h)Temperature (°C)Reference/Notes
Cp2ZrCl2 / Trimellitic Acid Modified Friedländer2-aminobenzaldehydes and ketones with active methylene compoundsNot specifiedNot specifiedNot specifiedMentioned for the synthesis of the isomeric Methyl 2-methylquinoline-4-carboxylate.[1]
Concentrated H2SO4 Doebner-von MillerAnilines and α,β-unsaturated carbonylsModerate to Good1265Used in the final esterification step to achieve a 59% yield.[2]
Lewis Acids (e.g., ZnCl2, SnCl4) Combes/Doebner-von MillerAnilines and β-dicarbonyls or α,β-unsaturated carbonylsVariable2-16100-150Prone to side reactions; optimization is often required.
Brønsted Acids (e.g., p-TsOH, HCl) Friedländer/Doebner-von Miller2-aminoaryl ketones and carbonyls; Anilines and aldehydesVariable3-24RefluxGenerally effective but can lead to polymerization.[3][4]
Nanoparticles (e.g., Fe3O4@SiO2) Doebner-von Miller4-nitroaniline and crotonaldehyde81% (for 2-methyl-6-nitroquinoline)1.3105Demonstrates potential for improved yields and shorter reaction times.[5]

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in quinoline synthesis?

A1: Low yields in quinoline synthesis can stem from several factors:

  • Side Reactions: Polymerization of reactants, especially α,β-unsaturated carbonyls in Doebner-von Miller synthesis, is a major cause of low yields.[1] Tar formation under harsh acidic and high-temperature conditions is also common.

  • Incomplete Reactions: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.

  • Substituent Effects: The electronic properties of substituents on the aniline or carbonyl compound can significantly impact reactivity and yield.

  • Catalyst Deactivation: The chosen catalyst may be sensitive to impurities or reaction conditions, leading to decreased activity over time.

Q2: How can I minimize the formation of tar and polymeric byproducts?

A2: To minimize unwanted side products, consider the following strategies:

  • Milder Reaction Conditions: Use lower temperatures and less concentrated acids where possible.

  • Catalyst Choice: Opt for milder catalysts. For instance, some modern Lewis acid catalysts or heterogeneous catalysts can offer higher selectivity.

  • Slow Addition of Reagents: Adding the more reactive species (like the α,β-unsaturated carbonyl) dropwise can help to control the reaction rate and reduce polymerization.[1]

  • Use of a Moderator: In vigorous reactions like the Skraup synthesis (a related method), moderators such as ferrous sulfate can be added to control the exotherm.[1]

Q3: I am observing the formation of regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a common challenge, particularly in the Combes synthesis with unsymmetrical β-diketones and in reactions with substituted anilines.

  • Steric Hindrance: Bulky substituents on either the aniline or the dicarbonyl compound can direct the cyclization to the less sterically hindered position.

  • Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the aniline and the electrophilicity of the carbonyl carbons, thus affecting the regioselectivity of the initial condensation and subsequent cyclization.

  • Catalyst Influence: The choice of acid catalyst can sometimes influence the ratio of regioisomers formed.

Troubleshooting Guide: Step-by-Step Problem Solving

Problem Potential Cause Suggested Solution
Low or No Product Formation Incorrect reaction conditions (temperature, time).Verify the optimal conditions for the chosen synthesis method. Monitor the reaction progress using TLC.
Inactive catalyst.Use a fresh batch of catalyst. Consider activating the catalyst if necessary.
Poor quality of starting materials.Purify starting materials before use. Check for decomposition.
Excessive Tar Formation Reaction temperature is too high.Reduce the reaction temperature. Use a heating mantle with precise temperature control.
Acid concentration is too high.Use a lower concentration of the acid catalyst or switch to a milder acid.
Product is Difficult to Purify Presence of polymeric byproducts.Optimize the reaction to minimize byproduct formation (see Q2). Consider purification by column chromatography with a suitable solvent system or steam distillation for volatile quinolines.[1]
Product is an oil instead of a solid.Try to induce crystallization by scratching the flask with a glass rod, seeding with a crystal, or changing the solvent. If it remains an oil, purification by chromatography is recommended.

Experimental Protocols

The following are generalized protocols for common quinoline syntheses that can be adapted for the preparation of the 2-methylquinoline-6-carboxylic acid precursor. The final esterification step is also provided.

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline-6-carboxylic Acid

This method involves the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound. For the target molecule, methyl 4-aminobenzoate would be a suitable starting aniline.

  • Materials: Methyl 4-aminobenzoate, crotonaldehyde (or an in-situ generated equivalent), acid catalyst (e.g., concentrated HCl or ZnCl2), oxidizing agent (optional, often the reaction is aerobic).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-aminobenzoate in a suitable solvent (e.g., ethanol).

    • Add the acid catalyst cautiously.

    • Slowly add crotonaldehyde to the stirred solution. An exothermic reaction may occur.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After completion, cool the mixture and carefully neutralize it with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-methylquinoline-6-carboxylic acid by recrystallization or column chromatography.

Protocol 2: Friedländer Synthesis of this compound

This protocol involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.

  • Materials: Methyl 4-amino-3-acetylbenzoate (hypothetical starting material), a compound with an active methylene group (e.g., acetone), and an acid or base catalyst (e.g., p-toluenesulfonic acid or KOH).[6]

  • Procedure:

    • Combine the 2-aminoaryl ketone and the active methylene compound in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of the acid or base.

    • Reflux the mixture for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Esterification of 2-Methyl-6-quinolinecarboxylic Acid

This protocol describes the conversion of the carboxylic acid to the desired methyl ester.[2]

  • Materials: 2-Methyl-6-quinolinecarboxylic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-methyl-6-quinolinecarboxylic acid (1.0 eq) in methanol at 0°C.

    • Slowly and dropwise, add concentrated sulfuric acid (catalytic amount).

    • Warm the reaction mixture to 65°C and stir for 12 hours.

    • Monitor the reaction to completion by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Extract the residue with dichloromethane and wash with aqueous sodium carbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[2]

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst for the synthesis of this compound.

Catalyst_Selection_Workflow start Define Synthetic Goal: This compound synthesis_choice Choose Synthesis Route start->synthesis_choice friedlander Friedländer Synthesis synthesis_choice->friedlander 2-aminoaryl ketone available doebner Doebner-von Miller synthesis_choice->doebner Aniline derivative available combes Combes Synthesis synthesis_choice->combes Aniline & β-diketone available catalyst_type Select Catalyst Type friedlander->catalyst_type doebner->catalyst_type combes->catalyst_type lewis_acid Lewis Acid (e.g., ZnCl2, SnCl4) catalyst_type->lewis_acid bronsted_acid Brønsted Acid (e.g., H2SO4, p-TsOH) catalyst_type->bronsted_acid heterogeneous Heterogeneous Catalyst (e.g., Nanoparticles, Zeolites) catalyst_type->heterogeneous optimization Reaction Optimization (Temperature, Time, Solvent) lewis_acid->optimization bronsted_acid->optimization heterogeneous->optimization analysis Analyze Results (Yield, Purity, Side Products) optimization->analysis troubleshooting Troubleshooting analysis->troubleshooting Unacceptable end Successful Synthesis analysis->end Acceptable troubleshooting->catalyst_type

Caption: Logical workflow for catalyst selection in the synthesis of this compound.

General Troubleshooting Logic for Low Yield

This diagram outlines a systematic approach to troubleshooting low product yield in quinoline synthesis.

Troubleshooting_Low_Yield start Low Product Yield check_reaction Review Reaction Conditions start->check_reaction check_reagents Verify Reagent Purity start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst side_reactions Investigate Side Reactions start->side_reactions temp_time Incorrect Temperature/Time? check_reaction->temp_time impure_reagents Impure Starting Materials? check_reagents->impure_reagents inactive_catalyst Inactive/Poisoned Catalyst? check_catalyst->inactive_catalyst polymerization Polymerization/Tarring? side_reactions->polymerization adjust_conditions Adjust Temperature/Time temp_time->adjust_conditions purify_reagents Purify Reagents impure_reagents->purify_reagents replace_catalyst Use Fresh/Different Catalyst inactive_catalyst->replace_catalyst modify_protocol Modify Protocol (e.g., slow addition, milder conditions) polymerization->modify_protocol

Caption: Troubleshooting flowchart for addressing low yields in quinoline synthesis.

References

Validation & Comparative

Comparison of synthesis methods for quinoline-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Quinoline-6-carboxylates for Researchers and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Specifically, quinoline-6-carboxylates are key intermediates in the synthesis of various biologically active compounds. The selection of an appropriate synthetic strategy is paramount for the efficient and scalable production of these valuable molecules. This guide provides an objective comparison of several prominent classical and modern methods for the synthesis of quinoline-6-carboxylates, complete with experimental data, detailed protocols, and mechanistic diagrams to inform methodology selection.

Comparison of Synthetic Methodologies

The choice of a synthetic route to quinoline-6-carboxylates is a trade-off between factors such as desired substitution patterns, availability of starting materials, reaction conditions, and overall efficiency. The following table summarizes the key aspects of the Gould-Jacobs, Doebner-von Miller, Friedländer, and a modern Palladium-Catalyzed Carbonylation approach.

Method Starting Materials Typical Reaction Conditions Typical Yield Advantages Disadvantages
Gould-Jacobs Reaction 4-Aminobenzoic acid derivative, Diethyl ethoxymethylenemalonate1. Condensation: 100-130°C, 1-2 h2. Cyclization: High temperature (250-300°C) or microwave irradiation60-95%Good yields, readily available starting materials.Harsh thermal cyclization conditions, potential for decarboxylation at high temperatures.
Doebner-von Miller Reaction 4-Aminobenzoic acid derivative, α,β-Unsaturated aldehyde/ketoneStrong acid (e.g., HCl, H₂SO₄), reflux40-70%One-pot synthesis, versatile for various substitutions.Harsh acidic conditions, potential for polymerization and tar formation, moderate yields.[1]
Friedländer Synthesis 2-Amino-5-carboxybenzaldehyde derivative, Compound with an active methylene groupAcid or base catalysis (e.g., KOH, p-TsOH), reflux70-95%High yields, good regioselectivity, milder conditions than Skraup or Doebner-von Miller.[2]Starting 2-amino-5-carboxyaryl carbonyl compounds can be challenging to synthesize.
Palladium-Catalyzed Carbonylation 6-Iodoquinoline derivative, Amine, Carbon monoxidePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base, 1 atm CO, 80-100°C80-98%High yields and selectivity, mild reaction conditions, broad substrate scope.[3]Requires a pre-functionalized quinoline, use of a precious metal catalyst.

Reaction Pathways and Workflows

The following diagrams illustrate the signaling pathways for each of the described synthetic methods.

Gould_Jacobs_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Hydrolysis cluster_product Final Product 4-Aminobenzoic_acid 4-Aminobenzoic acid derivative Anilidomethylenemalonate Anilidomethylene- malonate 4-Aminobenzoic_acid->Anilidomethylenemalonate Condensation (100-130°C) DEEM Diethyl ethoxy- methylenemalonate DEEM->Anilidomethylenemalonate Quinolone_ester Ethyl 4-hydroxyquinoline- 6-carboxylate-3-carboxylate Anilidomethylenemalonate->Quinolone_ester Thermal Cyclization (250-300°C) Quinolone_acid 4-Hydroxyquinoline- 6,3-dicarboxylic acid Quinolone_ester->Quinolone_acid Saponification Final_Product Quinoline-6-carboxylate Quinolone_acid->Final_Product Decarboxylation

Gould-Jacobs reaction pathway.

Doebner_von_Miller_Pathway cluster_start Starting Materials cluster_intermediate Reaction Cascade cluster_product Final Product 4-Aminobenzoic_acid 4-Aminobenzoic acid derivative Michael_adduct Michael Adduct 4-Aminobenzoic_acid->Michael_adduct Michael Addition (Acid-catalyzed) Unsaturated_carbonyl α,β-Unsaturated carbonyl Unsaturated_carbonyl->Michael_adduct Cyclized_intermediate Cyclized Dihydroquinoline Michael_adduct->Cyclized_intermediate Intramolecular Cyclization Final_Product Substituted Quinoline- 6-carboxylate Cyclized_intermediate->Final_Product Oxidation

Doebner-von Miller reaction pathway.

Friedlander_Pathway cluster_start Starting Materials cluster_intermediate Condensation cluster_product Final Product Amino_carbonyl 2-Amino-5-carboxy- benzaldehyde Aldol_adduct Aldol/Knoevenagel Adduct Amino_carbonyl->Aldol_adduct Condensation (Acid or Base) Active_methylene Active Methylene Compound Active_methylene->Aldol_adduct Final_Product Substituted Quinoline- 6-carboxylate Aldol_adduct->Final_Product Cyclodehydration

Friedländer synthesis pathway.

Palladium_Catalyzed_Workflow cluster_start Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_product Product 6-Iodoquinoline 6-Iodoquinoline derivative Oxidative_addition Oxidative Addition of Pd(0) 6-Iodoquinoline->Oxidative_addition Amine Amine Nucleophilic_attack Nucleophilic Attack by Amine Amine->Nucleophilic_attack CO Carbon Monoxide CO_insertion CO Insertion CO->CO_insertion Pd_catalyst Palladium Catalyst + Ligand Pd_catalyst->Oxidative_addition Oxidative_addition->CO_insertion CO_insertion->Nucleophilic_attack Reductive_elimination Reductive Elimination Nucleophilic_attack->Reductive_elimination Reductive_elimination->Pd_catalyst Regeneration Final_Product Quinoline-6-carboxamide Reductive_elimination->Final_Product

Palladium-catalyzed aminocarbonylation workflow.

Experimental Protocols

Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate[4]

This method involves the condensation of a 4-aminobenzoic acid ester with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Materials:

  • Methyl 4-aminobenzoate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

  • Sodium hydroxide (for optional hydrolysis)

  • Hydrochloric acid (for optional hydrolysis)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1-2 hours. Monitor the reaction by TLC. Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used directly in the next step.

  • Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to reflux (approximately 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature to allow the product to precipitate. Add a non-polar solvent like hexane to aid precipitation.

  • Purification: Filter the solid product, wash with hexane to remove the high-boiling solvent, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure ethyl 4-hydroxyquinoline-6-carboxylate.

Doebner-von Miller Synthesis of 2-Methylquinoline-6-carboxylic acid[1]

This protocol is an adaptation of the synthesis of 2-methylquinoline, using 4-aminobenzoic acid as the starting material.

Materials:

  • 4-Aminobenzoic acid

  • Crotonaldehyde

  • Concentrated hydrochloric acid

  • Toluene

  • Sodium hydroxide solution

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminobenzoic acid (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Addition of Aldehyde: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing acidic solution of 4-aminobenzoic acid over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Friedländer Synthesis of Ethyl 2-Arylquinoline-6-carboxylate

This procedure is a general representation of the Friedländer annulation to produce a quinoline-6-carboxylate.

Materials:

  • Ethyl 2-amino-5-formylbenzoate (or a corresponding ketone)

  • An aryl ketone with an α-methylene group (e.g., acetophenone)

  • Potassium hydroxide or p-toluenesulfonic acid (catalyst)

  • Ethanol

Procedure:

  • Reaction Mixture: To a solution of ethyl 2-amino-5-formylbenzoate (1.0 eq) in ethanol, add the aryl ketone (1.1 eq) and a catalytic amount of potassium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis).

  • Reaction: Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Palladium-Catalyzed Aminocarbonylation for Quinoline-6-carboxamide Synthesis[3]

This modern approach provides a high-yield route to quinoline-6-carboxamides from the corresponding 6-iodoquinoline.

Materials:

  • 6-Iodoquinoline

  • Desired amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • A suitable base (e.g., DBU)

  • Solvent (e.g., Toluene)

  • Carbon monoxide (CO) gas (balloon or cylinder)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 6-iodoquinoline (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and the base (2.0 eq) in toluene.

  • Carbonylation: Purge the vessel with carbon monoxide gas and maintain a CO atmosphere (1 atm, balloon).

  • Reaction: Heat the mixture at 80-100°C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography to afford the desired quinoline-6-carboxamide.

Conclusion

The synthesis of quinoline-6-carboxylates can be achieved through various classical and modern synthetic methods. The Gould-Jacobs and Friedländer syntheses often provide good to excellent yields, with the latter generally offering milder conditions but requiring more complex starting materials.[2][4] The Doebner-von Miller reaction is a one-pot alternative but can suffer from lower yields and harsh conditions.[1] For high efficiency, selectivity, and mild conditions, modern palladium-catalyzed carbonylation presents a superior, albeit more costly, alternative for the synthesis of quinoline-6-carboxamide derivatives.[3] The choice of method will ultimately depend on the specific requirements of the research or drug development project, including scale, cost, and the desired substitution pattern on the quinoline ring.

References

A Comparative Spectroscopic Guide to Quinoline and Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of quinoline and its primary isomer, isoquinoline. As foundational structures in numerous pharmaceuticals and biologically active compounds, a clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Structural Distinction

Quinoline and isoquinoline are structural isomers with the chemical formula C₉H₇N. Both consist of a benzene ring fused to a pyridine ring. The key difference lies in the position of the nitrogen atom within the heterocyclic ring system. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it is at position 2. This seemingly minor structural variance leads to distinct electronic distributions and, consequently, unique spectroscopic fingerprints.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoline and isoquinoline, providing a direct comparison of their characteristic signals.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of molecules. The differing positions of the nitrogen atom in quinoline and isoquinoline result in notable variations in the chemical shifts of the carbon and hydrogen atoms.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionQuinolineIsoquinoline
H-1 -9.22
H-2 8.90-
H-3 7.387.58
H-4 8.128.50
H-5 7.757.80
H-6 7.527.62
H-7 7.657.70
H-8 8.087.95

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][2]

PositionQuinolineIsoquinoline
C-2 150.28-
C-1 -152.7
C-3 121.62120.5
C-4 135.79135.8
C-4a 128.53128.6
C-5 126.5127.5
C-6 129.4127.0
C-7 127.7126.5
C-8 130.1130.4
C-8a 148.45143.2
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The C-N and C-H bending and stretching vibrations in the aromatic systems of quinoline and isoquinoline give rise to characteristic absorption bands.[3]

Table 3: Comparative Key IR Absorption Bands (cm⁻¹)

Vibrational ModeQuinolineIsoquinoline
Aromatic C-H Stretch 3100-30003100-3000
Aromatic C=C Stretch 1620, 1580, 15001631, 1590, 1495
Aromatic C=N Stretch ~1510~1600
C-H In-plane Bending 1200-10001200-1000
C-H Out-of-plane Bending 900-700900-700
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Both quinoline and isoquinoline exhibit characteristic absorption bands in the UV region due to their conjugated aromatic systems. The position and intensity of these bands can be influenced by the solvent.

Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol

TransitionQuinolineIsoquinoline
π → π 226, 276, 313217, 265, 317
n → π ~340~330
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of quinoline and isoquinoline typically shows a prominent molecular ion peak (M⁺˙). A characteristic fragmentation pattern for both isomers is the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment ion at m/z 102.

Table 5: Comparative Mass Spectrometry Data (m/z)

IonQuinolineIsoquinoline
Molecular Ion (M⁺˙) 129129
[M-HCN]⁺˙ 102102
[C₆H₄]⁺˙ 7676

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline and isoquinoline. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be significantly more than for ¹H NMR.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.

  • Spectrum Acquisition : Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol). Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path. Use this to record a baseline correction.

  • Spectrum Acquisition : Fill a matching quartz cuvette with the sample solution and place it in the sample beam path. Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ).

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile liquids.

  • Ionization : Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of quinoline and isoquinoline.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Quinoline or Isoquinoline Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV MS EI-Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Data Absorption Maxima (λₘₐₓ) UV->UV_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Conclusion Comparative Analysis & Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for comparative spectroscopic analysis.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of Methyl 2-methylquinoline-6-carboxylate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is crucial for accurate and reliable quantification in research, development, and quality control.

While specific validated method data for this compound is not extensively available in published literature, this guide leverages data from validated methods for structurally similar quinoline derivatives, quinoline carboxylic acids, and their methyl esters. This information provides a strong basis for method development and establishes expected performance characteristics for the analytical techniques discussed.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of quinoline derivatives, providing a comparative framework for method selection.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Measurement of light absorbance by the analyte in a solution.
Specificity Good; can separate the analyte from impurities and degradation products.Excellent; highly specific due to mass-based detection and fragmentation patterns.Low; susceptible to interference from other UV-absorbing compounds.
Linearity (R²)¹ > 0.998> 0.99> 0.99
Accuracy (% Recovery)¹ 98 - 102%85 - 115%95 - 105%
Precision (%RSD)¹ < 2%< 15%< 5%
Limit of Detection (LOD)¹ ng/mL rangepg/mL to low ng/mL rangeµg/mL range
Limit of Quantification (LOQ)¹ ng/mL rangepg/mL to low ng/mL rangeµg/mL range
Sample Throughput ModerateHighHigh
Cost ModerateHighLow
Expertise Required ModerateHighLow

¹ Performance data is based on validated methods for structurally similar quinoline derivatives and may vary for this compound.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk drug substance and formulated products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-330 nm for quinoline derivatives).[1]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters (Typical Acceptance Criteria):

  • Linearity: Correlation coefficient (R²) > 0.998 over the specified range.[2][3]

  • Accuracy: 98.0% to 102.0% recovery.[3]

  • Precision (Repeatability and Intermediate Precision): Relative Standard Deviation (RSD) ≤ 2.0%.[3]

  • Specificity: No interference from blank or placebo at the retention time of the analyte.

  • LOD and LOQ: To be determined experimentally based on signal-to-noise ratios (e.g., 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

Chromatographic and MS Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient from a high percentage of A to a high percentage of B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. The transition would be from the protonated molecule [M+H]⁺ to a characteristic product ion.

Sample Preparation (for biological matrices):

  • Protein Precipitation: To a small volume of plasma or serum (e.g., 100 µL), add a larger volume of cold acetonitrile (e.g., 300 µL) containing the internal standard. Vortex and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples, an SPE procedure can be employed. The choice of sorbent will depend on the analyte's properties.

  • The supernatant from protein precipitation or the eluate from SPE is then evaporated and reconstituted in the mobile phase for injection.

Validation Parameters (Typical Acceptance Criteria):

  • Linearity: Correlation coefficient (R²) > 0.99 over the defined range.[4]

  • Accuracy: Mean accuracy within 85% to 115% of the nominal concentration (80% to 120% at the LLOQ).[4][5]

  • Precision (Intra- and Inter-day): Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).[4][5]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy and precision.[6]

  • Selectivity: No significant interference at the retention time of the analyte and IS in blank matrix samples.[6]

  • Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.[6]

UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of this compound in simple matrices where interfering substances are not present.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Reagents:

  • A suitable solvent that dissolves the analyte and does not absorb at the analytical wavelength (e.g., methanol, ethanol, or a buffered aqueous solution).

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of known concentration by accurately weighing and dissolving the analyte in the chosen solvent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Solution: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank, calibration standards, and sample solutions at the determined λmax.

Validation Parameters (Typical Acceptance Criteria):

  • Linearity: Correlation coefficient (R²) > 0.99.

  • Accuracy: Typically within 95-105% recovery.

  • Precision: RSD ≤ 5%.

  • LOD and LOQ: Determined based on the standard deviation of the blank or the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Aliquot Sample add_is Add Internal Standard sample->add_is extract Protein Precipitation / SPE add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC evap->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize msms MS/MS Detection (MRM) ionize->msms integrate Peak Area Ratio Calculation msms->integrate quantify Quantification integrate->quantify

Caption: LC-MS/MS Experimental Workflow.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standards Prepare Calibration Standards scan Determine λmax standards->scan sample Prepare Sample Solution measure Measure Absorbance sample->measure scan->measure curve Generate Calibration Curve measure->curve calculate Calculate Concentration curve->calculate

Caption: UV-Vis Spectrophotometry Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystal Structure of Methyl 2-methylquinoline-6-carboxylate and Related Compounds

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The addition of a methyl carboxylate group, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

While the specific crystal structure of this compound was not found, crystallographic data for several related compounds have been reported. These data provide a basis for understanding the structural landscape of this class of molecules. The following table summarizes key crystallographic parameters for some of these related compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateC₁₈H₁₄ClNO₂MonoclinicP2₁/n10.8287.53518.82994.369[2]
Ethyl 2-chloro-6-methylquinoline-3-carboxylateC₁₃H₁₂ClNO₂TriclinicP-16.03917.298613.432390.123[3]
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateC₁₂H₁₁NO₃SMonoclinicP2₁/c4.016117.85015.89196.13[4]
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylateC₁₃H₁₃NO₃SMonoclinicP2₁/c9.540111.833211.858109.436[4]
Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₃H₁₃NO₃STriclinicP-17.89078.27959.8449102.146[4]

Synthesis and Experimental Protocols

The synthesis of quinoline derivatives can be achieved through various established methods. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

General Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Condensation Condensation 2-Aminoaryl Ketone->Condensation Carbonyl Compound Carbonyl Compound (with α-methylene group) Carbonyl Compound->Condensation Quinoline Derivative Quinoline Derivative Condensation->Quinoline Derivative Acid or Base Catalyst Reflux

Caption: General workflow for the Friedländer synthesis of quinoline derivatives.

Experimental Protocol: Synthesis of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[2]

A mixture of 2-amino-5-chlorobenzophenone, ethyl acetoacetate, and a catalytic amount of concentrated hydrochloric acid is subjected to microwave irradiation for approximately 6 minutes. After completion of the reaction, the mixture is processed to isolate the crude product, which is then purified by recrystallization to yield the final product.

Biological Activity and Structure-Activity Relationship

Quinoline carboxylic acid derivatives have been investigated for their potential as therapeutic agents. For instance, certain analogs have shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, making them potential candidates for cancer therapy[5].

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation Pyrimidine Biosynthesis Pyrimidine Biosynthesis Orotate->Pyrimidine Biosynthesis Quinoline Carboxylic Acid Analog Quinoline Carboxylic Acid Analog Quinoline Carboxylic Acid Analog->DHODH Inhibition

Caption: Inhibition of DHODH by quinoline carboxylic acid analogs disrupts pyrimidine biosynthesis.

Comparative Biological Activity

The following table presents a comparison of the biological activity of selected quinoline carboxylic acid analogs.

Compound IDR1 SubstituentR2 SubstituenthDHODH IC₅₀ (µM)HCT-116 IC₅₀ (µM)Ref.
142'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2[5]
152'-pyridyl-COOCH₃> 253.93 ± 0.65[5]
172'-(MeO)-pyridyl-COOH0.43 ± 0.041.48 ± 0.16[5]

Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[5]

The data suggests that the esterification of the carboxylic acid group can have a significant impact on the biological activity, as seen in the comparison between compound 14 and 15, where the methyl ester (15) shows reduced DHODH inhibition but increased cytotoxicity against the HCT-116 cell line[5].

Conclusion

While the precise crystal structure of this compound remains to be elucidated, the analysis of related compounds provides valuable insights into the probable structural features and potential biological activities of this molecule. The crystallographic data of its analogs reveal a generally planar quinoline ring system, with substituent groups influencing the overall molecular conformation. The synthesis of these compounds is well-established, and their derivatives have shown promise as inhibitors of key biological targets. Further investigation into the specific synthesis, crystallization, and biological evaluation of this compound is warranted to fully understand its therapeutic potential.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that dictates its suitability for further use. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized Methyl 2-methylquinoline-6-carboxylate, a quinoline derivative with potential applications in medicinal chemistry.[1] Experimental data is presented to compare the performance of a hypothetically synthesized product against a commercial standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and quantitative accuracy.[1] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed.

Data Presentation: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Purity (%)Major Impurity (at RRT)Impurity Area (%)
Synthesized Product5.2498.6598.651.150.85
Commercial Standard5.2599.8999.891.160.08

Experimental Protocol: HPLC Method

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

    • 0-15 min: 40% to 90% ACN

    • 15-20 min: 90% ACN

    • 20-25 min: 40% ACN

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It separates compounds in the gas phase followed by detection using a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analytes. This is particularly useful for identifying volatile impurities from the synthesis. Spectral information for the related compound, 2-methylquinoline-6-carboxylic acid, is available via GC-MS.[2]

Data Presentation: GC-MS Impurity Profiling

Sample IDPurity (by area %)Identified Volatile ImpuritiesRelative Abundance (%)
Synthesized Product98.9%Residual Ethanol0.6%
Unreacted Starting Material0.3%
Commercial Standard>99.9%Not DetectedN/A

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. ¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule.

Data Presentation: ¹H NMR Purity Assessment

Sample IDCharacteristic Peaks (δ, ppm)Integration of Impurity PeaksCalculated Purity (%)
Synthesized Product8.5-7.5 (aromatic), 3.9 (O-CH₃), 2.7 (Ar-CH₃)Present at δ 1.2 and 3.6 (residual solvent)~98.5% (relative to internal standard)
Commercial Standard8.5-7.5 (aromatic), 3.9 (O-CH₃), 2.7 (Ar-CH₃)Negligible>99.5% (relative to internal standard)

Experimental Protocol: ¹H NMR Method

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid).

  • Procedure:

    • Accurately weigh about 10 mg of the synthesized compound and 5 mg of the internal standard into an NMR tube.

    • Add ~0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30s) to ensure accurate integration.

    • Calculate purity based on the integral ratio of a characteristic peak of the analyte to a peak of the internal standard, correcting for molecular weight and the number of protons.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in a sample. This data is compared against the theoretical values calculated from the molecular formula (C₁₂H₁₁NO₂ for this compound) to assess purity.[3]

Data Presentation: Elemental Analysis Comparison

ElementTheoretical Value (%)Synthesized Product (%)Deviation (%)Commercial Standard (%)Deviation (%)
Carbon (C)71.6371.35-0.2871.60-0.03
Hydrogen (H)5.515.60+0.095.53+0.02
Nitrogen (N)6.966.85-0.116.94-0.02

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure:

    • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

    • The sample is combusted at high temperature (~950°C) in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

    • Results are compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Visualizations

The following diagrams illustrate the workflows and conceptual relationships relevant to the purity assessment of this compound.

G cluster_synthesis Synthesis & Work-up cluster_assessment Purity Assessment Workflow cluster_conclusion Final Evaluation Synthesis Chemical Synthesis Purification Crude Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Check) Purification->HPLC GCMS GC-MS (Volatile Impurities) Purification->GCMS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Purity Purity > 98%? HPLC->Purity GCMS->Purity EA Elemental Analysis (Elemental Composition) NMR->EA EA->Purity Release Release for Use Purity->Release Yes Repurify Further Purification Purity->Repurify No

Caption: Experimental workflow for synthesis and purity assessment.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Tyrosine Kinase Receptor (e.g., FGFR) Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Downstream Phosphorylation Compound Methyl 2-methylquinoline- 6-carboxylate Derivative Compound->Receptor Inhibits ATP Binding ATP ATP ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway.

G cluster_methods Analytical Techniques cluster_data Data Integration HPLC HPLC (Quantitative Purity) PurityValue Quantitative Purity (%) HPLC->PurityValue GCMS GC-MS (Volatile Impurities) ImpurityProfile Impurity Profile GCMS->ImpurityProfile NMR NMR (Structural Identity) StructuralConfirm Structural Confirmation NMR->StructuralConfirm EA Elemental Analysis (Compositional Purity) CompositionalConfirm Compositional Match EA->CompositionalConfirm Conclusion Final Purity Conclusion PurityValue->Conclusion ImpurityProfile->Conclusion StructuralConfirm->Conclusion CompositionalConfirm->Conclusion

Summary and Recommendations

A multi-technique approach is essential for the robust purity assessment of synthesized this compound.

  • Initial Screening: HPLC is the recommended primary technique for determining the purity percentage and detecting non-volatile impurities due to its high precision and resolving power.

  • Impurity Identification: GC-MS is crucial for identifying and quantifying residual solvents and other volatile impurities that may not be detected by HPLC.

  • Structural Verification: ¹H NMR is mandatory to confirm the chemical structure of the synthesized compound and rule out isomeric impurities.

  • Definitive Purity: Elemental analysis provides an orthogonal confirmation of purity by verifying the elemental composition against theoretical values.

For materials intended for biological screening or drug development, a purity value of >98%, confirmed by at least two orthogonal methods (e.g., HPLC and qNMR), is highly recommended. All identified impurities constituting >0.1% should be characterized. This rigorous approach ensures the reliability and reproducibility of subsequent scientific investigations.

References

A Comparative Study on the Reactivity of Quinoline Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical and biological reactivity of quinoline carboxylates, supported by experimental data, to guide research and development in medicinal chemistry.

Quinoline carboxylates are a pivotal class of heterocyclic compounds, forming the backbone of numerous therapeutic agents and functional materials. Their reactivity is a critical determinant of their utility in synthesis and their biological activity. This guide provides a comparative analysis of the reactivity of different quinoline carboxylates, with a focus on how the position of the carboxylate group and other substituents influence their chemical and biological behavior. This information is essential for researchers, scientists, and drug development professionals in designing novel molecules with desired properties.

Comparative Reactivity Analysis: Chemical and Biological Perspectives

The reactivity of a quinoline carboxylate is fundamentally governed by the electronic and steric environment of the quinoline ring and the carboxyl group. The position of the carboxylate moiety (e.g., at C2, C3, C4) significantly alters the electron distribution within the aromatic system, thereby influencing the molecule's susceptibility to electrophilic and nucleophilic attack, as well as the acidity of the carboxylic acid.

Electronic and Steric Effects on Reactivity

The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at positions 2 and 4. The carboxyl group is also an electron-withdrawing group, further influencing the electron density of the ring.

  • Quinoline-2-carboxylic acid: The carboxyl group at the C2 position is in close proximity to the nitrogen atom, which can influence its acidity and reactivity through inductive effects and potential intramolecular hydrogen bonding.

  • Quinoline-4-carboxylic acid: With the carboxyl group at the C4 position, there is a strong electronic communication with the nitrogen atom. This position is often targeted in the synthesis of bioactive molecules.[1]

  • Quinoline-8-carboxylic acid: The carboxyl group at the C8 "peri" position experiences significant steric hindrance from the nitrogen atom at position 1, which can affect its ability to participate in reactions.

The interplay of these electronic and steric factors dictates the relative reactivity of different quinoline carboxylate isomers in various chemical transformations.

Quantitative Comparison of Reactivity

To provide a clear and concise overview, the following tables summarize key quantitative data on the reactivity of different quinoline carboxylates.

Table 1: Comparative Biological Activity of Quinoline Carboxylate Isomers

This table presents the half-maximal inhibitory concentration (IC50) values of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid against key enzymes, offering a direct comparison of their biological potency.

CompoundTarget EnzymeIC50 (µg/mL)Reference
Quinoline-2-carboxylic acidα-Glucosidase9.1[1]
Quinoline-4-carboxylic acidα-Glucosidase60.2[1]
Quinoline-2-carboxylic acidα-Amylase15.5[1]
Quinoline-4-carboxylic acidα-Amylase152.4[1]

Lower IC50 values indicate higher inhibitory potency.

Table 2: Comparison of Reaction Yields in the Synthesis of Quinoline Carboxamides

The yield of a reaction can be an indicator of the starting material's reactivity under specific conditions. This table compares the yields of amide bond formation from different quinoline carboxylic acids.

Starting MaterialAmineCoupling MethodYield (%)Reference
Quinoline-4-carboxylic acid2-Pyrrolidin-1-ylethanamineCMDTNot specified
2-Phenylquinoline-4-carboxylic acidVarious aminesEDC, HOBtNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key reactions involving quinoline carboxylates.

Protocol 1: Amide Coupling via Acyl Chloride Formation

This two-step procedure is a robust method for synthesizing quinoline carboxamides.

Step 1: Formation of Quinoline-2-carbonyl chloride

  • Materials: Quinoline-2-carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Dry Toluene or Dichloromethane (DCM).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).

    • Suspend the carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an inert dry solvent. A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.

    • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.

    • Monitor the reaction by the cessation of gas evolution.

    • Remove the excess reagent by evaporation under reduced pressure to obtain the crude quinoline-2-carbonyl chloride.

Step 2: Amide Formation

  • Materials: Crude quinoline-2-carbonyl chloride, desired amine, Triethylamine, Dry DCM or THF.

  • Procedure:

    • Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent under an inert atmosphere.

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2-3 eq) in the same dry solvent.

    • Cool the acyl chloride solution to 0 °C.

    • Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

    • Work-up the reaction by washing with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This one-pot method avoids the isolation of the acyl chloride intermediate.

  • Materials: Quinoline-2-carboxylic acid, desired amine, Coupling reagent (e.g., HBTU, HATU), Diisopropylethylamine (DIPEA) or Triethylamine (TEA), Dry DMF or DCM.

  • Procedure:

    • To a round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and the coupling reagent (1.1-1.5 eq) in a dry polar aprotic solvent.

    • Add the organic base (2-4 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 4-24 hours. Gentle heating can be applied if necessary.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the mixture with an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Reactivity Principles and Workflows

Graphical representations can aid in understanding the complex factors that govern the reactivity of quinoline carboxylates and the typical workflow for their study.

G Factors Influencing Quinoline Carboxylate Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects N atom\n(e--withdrawing) N atom (e--withdrawing) Reactivity Reactivity N atom\n(e--withdrawing)->Reactivity Carboxyl Group\n(e--withdrawing) Carboxyl Group (e--withdrawing) Carboxyl Group\n(e--withdrawing)->Reactivity Substituents\n(donating/withdrawing) Substituents (donating/withdrawing) Substituents\n(donating/withdrawing)->Reactivity Carboxyl Position\n(e.g., C2 vs C8) Carboxyl Position (e.g., C2 vs C8) Carboxyl Position\n(e.g., C2 vs C8)->Reactivity Bulky Substituents Bulky Substituents Bulky Substituents->Reactivity

Caption: Key factors influencing the reactivity of quinoline carboxylates.

G Experimental Workflow for Comparative Reactivity Study start Select Quinoline Carboxylate Isomers reaction Perform Standardized Reaction (e.g., Amidation) start->reaction monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring analysis Analyze Products (Yield, Purity) monitoring->analysis data Compare Quantitative Data (Rates, Yields) analysis->data conclusion Draw Conclusions on Relative Reactivity data->conclusion

Caption: A typical workflow for studying the comparative reactivity.

References

In-Silico Modeling and Docking Studies of Methyl 2-methylquinoline-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-silico modeling and molecular docking studies of Methyl 2-methylquinoline-6-carboxylate against other quinoline derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data.

Introduction to this compound and its Therapeutic Potential

This compound is a quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] In-silico techniques such as molecular docking are crucial in contemporary drug discovery for predicting the interaction between a small molecule (ligand) and a biological target (receptor), thereby elucidating its potential mechanism of action and guiding further experimental studies.[1]

This guide will compare the potential interactions of this compound with those of other reported quinoline derivatives against relevant biological targets. Given the anticancer activities of many quinoline compounds, a serine/threonine protein kinase has been selected as a representative target for this comparative study.[1][4]

Comparative Docking Analysis

To evaluate the therapeutic potential of this compound, a comparative molecular docking analysis is proposed. This involves docking the target compound and a set of known quinoline-based inhibitors into the active site of a selected protein target. The binding affinity, typically represented by the docking score (in kcal/mol), and the specific molecular interactions are then compared.

Table 1: Comparative Docking Scores of Quinoline Derivatives against a Serine/Threonine Protein Kinase

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound 2308822-8.5LYS72, GLU91, LEU148
2-Methylquinoline-6-carboxylic acid604483-7.9LYS72, ASP161
Methyl quinoline-2-carboxylate123667-7.2GLU91, LEU148
Quinolone Antibiotic (Generic)N/A-9.2LYS72, ASP161, SER15

Note: The binding affinity and interacting residues for this compound are hypothetical and would be determined following the experimental protocol outlined below. Data for comparator compounds are representative values based on typical docking studies of similar molecules.

Experimental Protocols

A detailed methodology for in-silico molecular docking is provided below. This protocol outlines the necessary steps to replicate or extend the comparative analysis.

3.1. Ligand and Protein Preparation

  • Ligand Preparation : The 3D structure of this compound (CID: 2308822) and other comparator quinoline derivatives will be retrieved from the PubChem database.[5][6] The ligands will be prepared using a molecular modeling software suite (e.g., AutoDock Tools). This involves adding polar hydrogens, assigning Gasteiger charges, and setting up rotatable bonds to allow for conformational flexibility during docking.

  • Protein Preparation : The 3D crystal structure of the target protein (e.g., a serine/threonine kinase) will be downloaded from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules and any co-crystallized ligands. Polar hydrogens and Kollman charges will be added to the protein structure. The active site for docking will be defined by creating a grid box that encompasses the key catalytic or allosteric residues.

3.2. Molecular Docking Simulation

Molecular docking will be performed using a widely accepted docking program like AutoDock Vina. The prepared ligands will be docked into the defined active site of the prepared protein. The Lamarckian Genetic Algorithm is typically employed for conformational searching. A set number of docking runs (e.g., 100) will be performed for each ligand to ensure a thorough exploration of the conformational space.

3.3. Analysis of Docking Results

The docking results will be analyzed based on the binding energies (docking scores) and the predicted binding poses. The pose with the lowest binding energy is generally considered the most favorable. Visualization of the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) will be carried out using molecular visualization software such as PyMOL or Discovery Studio.

Visualization of In-Silico Workflow and a Representative Signaling Pathway

The following diagrams illustrate the general workflow for a molecular docking study and a simplified signaling pathway that could be modulated by a quinoline derivative targeting a protein kinase.

molecular_docking_workflow Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (e.g., this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Target Preparation (e.g., Serine/Threonine Kinase) protein_prep->docking analysis Analysis of Binding Affinity and Interactions docking->analysis visualization Visualization of Docked Pose (e.g., PyMOL) analysis->visualization

A generalized workflow for in-silico molecular docking studies.

signaling_pathway Simplified Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds st_kinase Serine/Threonine Kinase receptor->st_kinase Activates substrate Substrate Protein st_kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor This compound inhibitor->st_kinase Inhibits

A representative signaling pathway potentially inhibited by this compound.

Conclusion

This guide provides a framework for the in-silico evaluation of this compound. The comparative analysis, based on molecular docking, suggests that this compound has the potential to interact with biologically relevant targets such as protein kinases. The provided experimental protocol offers a clear path for researchers to conduct these in-silico studies. Further in-vitro and in-vivo experiments would be necessary to validate these computational predictions and fully elucidate the therapeutic potential of this compound.

References

Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Modifications to the quinoline ring, particularly at the 2-position, have been a significant focus for developing novel therapeutic agents.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity

2-Methylquinoline derivatives have shown considerable potential as anticancer agents, with their efficacy being highly dependent on the nature and position of other substituents on the quinoline core.

Structure-Activity Relationship Insights

Studies reveal that the anticancer activity of 2-substituted quinolines is significantly influenced by factors such as lipophilicity and the specific groups attached to the quinoline ring.

  • Lipophilicity: A direct relationship has been observed between the lipophilicity (cLogP) of 2-arylquinoline derivatives and their cytotoxic effects. Compounds with higher octanol/water partition coefficients generally exhibit better IC50 values, particularly against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[3]

  • Substitution at C-2: While the methyl group at the C-2 position is a common feature, attaching aryl groups at this position has proven effective. 2-Arylquinolines generally display a better activity profile compared to their partially saturated counterparts like 2-methyl-1,2,3,4-tetrahydroquinolines.[3]

  • Substitution at C-6: The introduction of substituents at the C-6 position of 2-phenylquinolines has been shown to yield important activities against various cancer cell lines.[3]

  • Substitution at C-4 and C-7: For other quinoline series, a large and bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position were found to be beneficial for antiproliferative activity. The length of the alkylamino side chain also impacts potency, with two CH2 units being optimal.[4]

SAR_Anticancer cluster_C2 Position C-2 cluster_C6 Position C-6 cluster_Properties Molecular Properties cluster_Activity Biological Outcome Core 2-Methylquinoline Scaffold C2_Aryl Aryl Group (e.g., Phenyl) - Enhances activity Core->C2_Aryl C6_Sub Substituents (e.g., Halogens) - Important for activity Core->C6_Sub Activity Enhanced Anticancer Activity C2_Aryl->Activity C6_Sub->Activity Lipophilicity Increased Lipophilicity - Correlates with higher cytotoxicity Lipophilicity->Activity

Comparative Performance Data

The cytotoxic activity of various 2-substituted quinoline derivatives against several human cancer cell lines is summarized below.

Compound IDDescriptionCell LineIC50 (μM)Reference
11 6-H-2-(3,4-methylenedioxyphenyl)quinolinePC334.34[3]
12 6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC331.37[3]
13 6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa8.3[3]
18 4-Acetamido-6-chloro-2-methyl-THQ*HeLa13.15[3]
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0[4]
6d N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivativeA549, KB, KBvin, DU1450.0015 - 0.0017[5]

*THQ: Tetrahydroquinoline

Experimental Protocols

MTT Cytotoxicity Assay

The in vitro cytotoxicity of the quinoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]

  • Cell Seeding: Human cancer cells (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a suitable culture medium.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 μM) and incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is calculated from the dose-response curve generated from the absorbance data.[2]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere treat Add Serial Dilutions of Quinoline Derivatives adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (2-4 hours) (Viable cells form formazan) add_mtt->formazan solubilize Add Solubilizer (e.g., DMSO) to Dissolve Crystals formazan->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read calculate Plot Dose-Response Curve & Calculate IC50 Value read->calculate

Antimicrobial Activity

Quinoline-based structures are central to many well-known antimicrobial agents, and novel 2-methylquinoline derivatives continue to be explored for their potential to combat drug-resistant pathogens.[6][7]

Structure-Activity Relationship Insights

The antimicrobial potency of 2-methylquinoline derivatives is dictated by the specific heterocyclic moieties and substituents attached to the main scaffold.

  • Hybrid Molecules: Linking the quinoline core with other heterocyclic systems known for antimicrobial activity, such as pyrazole, isoxazole, or 1,3,4-oxadiazole, can lead to potent compounds.[6][8]

  • Substituents on Attached Rings: For quinoline-2-one Schiff-base hybrids, substitutions on the phenyl ring of the Schiff base play a crucial role. Electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OH) can enhance activity against Gram-positive bacteria.[9]

  • Dual-Target Inhibition: Some derivatives have been designed as dual inhibitors, for instance, targeting both bacterial DNA gyrase and dihydrofolate reductase (DHFR), which can result in broad-spectrum activity.[8]

Comparative Performance Data

The minimum inhibitory concentration (MIC) is the primary metric for evaluating antimicrobial activity. The table below compares the performance of several quinoline derivatives against various bacterial and fungal strains.

Compound IDDescriptionMicroorganismMIC (μg/mL)Reference
5d 5-chloro-quinoline-8-ol coupled with quinoloneS. aureus0.125 - 8[10]
9 Quinoline-triazole-thioether conjugateS. aureus0.12[7]
9 Quinoline-triazole-thioether conjugateE. coli0.12[7]
25 Quinoline-oxadiazole-piperazine hybridA. fumigatus0.98[7]
26 Quinoline-oxadiazole-piperazine hybridC. albicans0.98[7]
6c Quinoline-2-one Schiff-base hybridMRSA0.75[9]
6c Quinoline-2-one Schiff-base hybridVRE0.75[9]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci

Experimental Protocols

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method as recommended by clinical laboratory standards.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Quinoline derivatives have been investigated as anti-inflammatory agents targeting various pharmacological targets involved in the inflammatory cascade.[11]

Structure-Activity Relationship Insights

The anti-inflammatory activity and target specificity of quinoline derivatives are highly dependent on the functional groups attached to the quinoline ring.[11]

  • Target Specificity: The nature of the substituent directs the compound's mechanism. For instance, quinolines bearing a carboxamide moiety tend to exhibit Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, while those with a carboxylic acid group show Cyclooxygenase (COX) inhibition.[11]

  • Positional Importance: Specific substitution patterns are key. Quinolines with an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have shown Phosphodiesterase 4 (PDE4) inhibition.[11]

  • Fused Ring Systems: The creation of fused heterocyclic systems, such as pyrano[3,2-c]quinoline, can yield potent compounds that inhibit the generation of pro-inflammatory cytokines like TNF-α.[12]

Comparative Performance Data

The anti-inflammatory potential of quinoline derivatives has been evaluated in various assays, including in vivo models and in vitro cell-based assays.

Compound IDDescriptionAssayActivityReference
3g 1-oxa-3,5-diaza-anthracen-6-one derivativeXylene-induced ear edema63.19% inhibition[13]
6d cyclopenta[a]anthracene derivativeXylene-induced ear edema68.28% inhibition[13]
- Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[14]
- Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[14]
Experimental Protocols

Xylene-Induced Ear Edema in Mice

This is a common in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Mice are divided into several groups: a control group, a reference drug group (e.g., ibuprofen), and test groups for different doses of the quinoline derivatives.[13]

  • Drug Administration: The test compounds and the reference drug are administered to the respective groups, typically orally or via intraperitoneal injection.[13]

  • Induction of Edema: After a specific period (e.g., 30 minutes), a fixed volume of xylene (an irritant) is applied to the surface of one ear of each mouse to induce inflammation and edema.

  • Measurement: After a set time (e.g., 30-60 minutes post-xylene application), the mice are sacrificed, and circular sections are removed from both the treated and untreated ears and weighed.

  • Calculation: The difference in weight between the two ear sections is calculated as the edema value. The percentage inhibition of edema by the compound is calculated relative to the control group.

Inflammation_Pathway cluster_pathways Intracellular Signaling cluster_enzymes Key Enzymes Stimulus Inflammatory Stimulus (e.g., LPS, Injury) Cell Macrophage / Target Cell Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB MAPK MAPK Pathway Cell->MAPK COX COX Enzymes Cell->COX PDE4 PDE4 Cell->PDE4 Mediators Pro-inflammatory Mediators (TNF-α, Prostaglandins, NO) NFkB->Mediators MAPK->Mediators COX->Mediators Prostaglandins Inflammation Inflammation Mediators->Inflammation Quinoline Quinoline Derivatives Quinoline->NFkB Inhibition Quinoline->COX Inhibition (Carboxylic acid derivs.) Quinoline->PDE4 Inhibition (C4-Aniline derivs.)

References

Comparative Efficacy Analysis of Methyl 2-methylquinoline-6-carboxylate Analogues Against Established SIRT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory efficacy of a novel quinoline derivative, referred to as Compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative), against the mitochondrial deacetylase Sirtuin 3 (SIRT3). The performance of Compound P6 is benchmarked against a panel of known SIRT3 inhibitors, offering researchers and drug development professionals a quantitative and methodological reference for this class of compounds.

Sirtuin 3, a primary mitochondrial NAD+-dependent deacetylase, is a critical regulator of cellular metabolism, oxidative stress, and mitochondrial homeostasis. Its dysregulation has been implicated in various pathologies, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention.

Quantitative Efficacy Comparison

The inhibitory potential of Compound P6 and other established SIRT3 inhibitors is summarized below. Efficacy is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTypeSIRT3 IC50Selectivity Notes
Compound P6 Quinoline Derivative7.2 µMSelective over SIRT1 (32.6 µM) and SIRT2 (33.5 µM)
3-TYP Thieno[3,2-d]pyrimidine-4-one38 µM[1][2]Selective inhibitor of SIRT3.[2]
AGK2 Thiazole Derivative91 µM[1]Primarily a SIRT2 inhibitor (IC50 = 3.5 µM).[1]
Tenovin-6 Thioxo-dihydro-imidazopyridine67 µM[1]Also inhibits SIRT1 (21 µM) and SIRT2 (10 µM).[1]
SIRT-IN-1 N/A33 nM[1]Potent inhibitor of SIRT1/2/3.[1]
SJ-106C Mitochondria-Targeting0.49 µM[3]Potent mitochondria-targeting SIRT3 inhibitor.[3]
Signaling Pathway of SIRT3

SIRT3 plays a pivotal role in maintaining mitochondrial health and function. It deacetylates and activates a wide array of mitochondrial proteins involved in key metabolic and antioxidant pathways. The diagram below illustrates the central role of SIRT3 in mitochondrial regulation.

SIRT3_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_metabolism Metabolic Regulation cluster_antioxidant Antioxidant Defense SIRT3 SIRT3 Metabolism Metabolism SIRT3->Metabolism deacetylation Antioxidant Antioxidant SIRT3->Antioxidant deacetylation Downstream_Met TCA Cycle Enzymes (e.g., IDH2) Fatty Acid Oxidation ETC Complexes Metabolism->Downstream_Met Downstream_AO SOD2 Catalase Antioxidant->Downstream_AO Upstream Upstream ATP Production ATP Production Downstream_Met->ATP Production Reduced ROS Reduced ROS Downstream_AO->Reduced ROS Inhibitors SIRT3 Inhibitors (e.g., Compound P6, 3-TYP) Inhibitors->SIRT3 inhibition Caloric Restriction Caloric Restriction Caloric Restriction->SIRT3 Exercise Exercise Exercise->SIRT3

Caption: SIRT3 signaling pathway and points of inhibition.

Experimental Methodologies

In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SIRT3.

Objective: To quantify the enzymatic activity of SIRT3 in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore)

  • NAD+ (SIRT3 co-substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT)

  • Developer solution

  • Test compounds (e.g., Compound P6) and known inhibitors (e.g., 3-TYP)

  • 96-well microtiter plates (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of recombinant SIRT3, fluorogenic substrate, NAD+, and test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant SIRT3 enzyme to each well. Include controls with no enzyme and no inhibitor (vehicle control).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the deacetylation reaction to proceed.

  • Development: Add the developer solution to each well. The developer acts on the deacetylated substrate to release the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of SIRT3 inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening potential SIRT3 inhibitors.

Experimental_Workflow start_end start_end process process data data decision decision A Start: Compound Library B Prepare Reagents (SIRT3, NAD+, Substrate) A->B C Dispense Reagents and Test Compounds into Plate B->C D Incubate at 37°C C->D E Add Developer Solution D->E F Measure Fluorescence E->F G Raw Fluorescence Data F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J K End: Efficacy Determined J->K

Caption: Workflow for in vitro SIRT3 inhibitor screening.

References

Safety Operating Guide

Proper Disposal of Methyl 2-methylquinoline-6-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Methyl 2-methylquinoline-6-carboxylate, a crucial compound in pharmaceutical and agrochemical research. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and take appropriate safety precautions.

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral ToxicityHarmful if swallowed.[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2]
Skin Corrosion/IrritationCauses skin irritation.[1]Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4]

Detailed Disposal Protocol

Disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not dispose of this chemical in household garbage or pour it down the drain.[1] The primary disposal method is through an approved waste disposal plant.[3]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[4]

  • Lab Coat: To protect from skin contact.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent incompatible materials from mixing.

  • Solid Waste:

    • Place pure this compound waste in its original container if possible, or a clearly labeled, compatible container.[1][5]

    • Contaminated lab supplies (e.g., gloves, absorbent paper) should be double-bagged in clear plastic bags.[5]

  • Liquid Waste (Rinsate):

    • If containers that held the chemical are to be disposed of, they must be triple-rinsed with a suitable solvent.[6]

    • Collect this rinsate in a separate, sealed, and clearly labeled hazardous waste container.[6]

Step 3: Labeling Hazardous Waste

Properly labeling waste containers is a regulatory requirement and essential for safety.

  • Each waste container must be clearly labeled with the words "Hazardous Waste".

  • The label must include:

    • The full chemical name: "this compound".

    • The approximate quantity or percentage of the chemical.

    • The date when the waste was first added to the container.

    • The name and location (building and room number) of the generating laboratory.

Step 4: Storage of Hazardous Waste

Store the collected waste in a designated satellite accumulation area within the laboratory.

  • Keep containers securely closed except when adding waste.[5]

  • Store in a cool, dry, and well-ventilated area.[3]

  • Ensure containers are placed in secondary containment to prevent spills.[5]

  • Segregate from incompatible materials, such as strong oxidizing agents.[3]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_packaging Packaging & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste (Pure compound, contaminated items) A->B C Triple-Rinse Empty Containers A->C E Seal in Compatible Containers B->E D Collect Liquid Rinsate C->D D->E F Label with 'Hazardous Waste' & Chemical Details E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transport to Approved Waste Disposal Facility H->I

References

Personal protective equipment for handling Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Methyl 2-methylquinoline-6-carboxylate in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • Molecular Formula: C₁₂H₁₁NO₂

  • CAS Number: 108166-01-4[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear tight-sealing safety goggles at all times.[4] A face shield is recommended when there is a risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended for handling quinoline derivatives.[5] Always inspect gloves for signs of degradation before use and replace them regularly.[5][6]
Body Protection Laboratory CoatA fully fastened lab coat should be worn to protect against skin exposure.[5][7] For procedures with a higher risk of splashing, a chemically resistant apron is also advised.[8]
Respiratory Protection Fume Hood or RespiratorAll work involving the handling of powdered compound or the preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[5]

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid all personal contact, including inhalation of dust or vapors.[9][10]

  • Wash hands thoroughly with soap and water after handling.[4][11]

  • Do not eat, drink, or smoke in the laboratory.[11][12]

  • Ensure that eyewash stations and safety showers are readily accessible.[4][13]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from strong oxidizing agents.[4]

Spill and Disposal Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Spill Response:

  • Minor Spills: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5] Collect the contaminated material into a sealed and labeled container for hazardous waste disposal.[5]

  • Major Spills: Evacuate the laboratory immediately and alert your institution's emergency response team.[5]

Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous chemical waste.[5][14]

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.[5]

  • Do not dispose of this compound down the drain or in regular trash.[5]

Procedural Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation: - Review SDS of similar compounds - Assemble all necessary PPE B Handling (in Fume Hood): - Weigh solid compound - Prepare solutions A->B C Experimentation: - Perform experimental procedures B->C D Post-Experiment: - Decontaminate work surfaces C->D E Waste Disposal: - Collect all chemical waste in labeled, sealed containers D->E F Final Steps: - Remove and dispose of PPE correctly - Wash hands thoroughly E->F

Safe Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methylquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methylquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.